2,6-Dibromonaphthalene-1,5-diol
Description
Properties
IUPAC Name |
2,6-dibromonaphthalene-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJUWGHWJYULLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Br)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232889 | |
| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00232889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-59-3 | |
| Record name | 2,6-Dibromo-1,5-naphthalenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-1,5-naphthalenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084593 | |
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| Record name | 84-59-3 | |
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| Record name | 1,5-Naphthalenediol, 2,6-dibromo- | |
| Source | EPA DSSTox | |
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| Record name | 2,6-dibromonaphthalene-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.403 | |
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| Record name | 2,6-DIBROMO-1,5-NAPHTHALENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3BHJ6NH78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Dibromonaphthalene-1,5-diol from 1,5-Dihydroxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-dibromonaphthalene-1,5-diol, a key intermediate in the development of novel organic materials and pharmaceutical compounds. The document details the electrophilic aromatic substitution methodology for the bromination of 1,5-dihydroxynaphthalene, presenting a thorough experimental protocol, quantitative data, and process visualizations to aid in research and development.
Introduction
This compound is a valuable synthetic building block due to the strategic positioning of its bromine and hydroxyl functional groups. These moieties allow for a diverse range of subsequent chemical transformations, making it a versatile precursor for the synthesis of complex molecular architectures, including semiconducting polymers and pharmacologically active molecules. The direct bromination of the readily available 1,5-dihydroxynaphthalene is a primary route for its preparation. This guide focuses on a well-established method for this synthesis.
Reaction and Mechanism
The core of the synthesis is an electrophilic aromatic substitution reaction. Elemental bromine (Br₂) is employed as the brominating agent to introduce two bromine atoms onto the naphthalene ring of 1,5-dihydroxynaphthalene. The hydroxyl groups are activating and ortho-, para-directing, which guides the incoming electrophilic bromine to the 2 and 6 positions.
Experimental Protocols
The following protocol is based on established methodologies for the bromination of 1,5-dihydroxynaphthalene.
Materials:
-
1,5-Dihydroxynaphthalene
-
Glacial Acetic Acid
-
Bromine
-
Anhydrous Sodium Acetate
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
1. Reaction Setup:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, a solution of 1,5-dihydroxynaphthalene (10 g) in glacial acetic acid (100 c.c.) is prepared.
-
Anhydrous sodium acetate (10 g) is added to the solution.
2. Addition of Bromine:
-
A solution of bromine (21 g) in glacial acetic acid (50 c.c.) is added dropwise from the dropping funnel to the stirred solution of the diol at room temperature over a period of 1 hour.
3. Reaction:
-
After the addition is complete, the reaction mixture is heated to 60-70°C for 2 hours.
-
The mixture is then boiled for a few minutes to ensure the completion of the reaction.
4. Isolation of the Crude Product:
-
The reaction mixture is allowed to cool, and then poured into a large volume of water.
-
The precipitated solid is collected by filtration using a Büchner funnel, washed thoroughly with water until the filtrate is colorless.
5. Purification:
-
The crude this compound is purified by crystallization from ethanol.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 1,5-Dihydroxynaphthalene
| Property | Value |
| Molecular Formula | C₁₀H₈O₂ |
| Molar Mass | 160.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 259-261 °C |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molar Mass | 317.96 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 236-239 °C (decomposes) |
| Purity (Typical) | ≥96% |
Mandatory Visualizations
To further elucidate the process, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Regioselective Bromination of 1,5-Naphthalenediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the regioselective bromination of 1,5-naphthalenediol. The strategic introduction of bromine atoms onto the naphthalene core is a critical transformation in the synthesis of a wide array of valuable compounds, including pharmaceuticals, functional materials, and organic electronics. Understanding and controlling the regioselectivity of this reaction is paramount for efficient and targeted synthesis. This document details the experimental protocols for achieving specific bromination patterns, presents quantitative data in a structured format, and visualizes the reaction pathways.
Introduction
1,5-Naphthalenediol is a highly activated aromatic system susceptible to electrophilic substitution. The two hydroxyl groups strongly direct incoming electrophiles, primarily to the ortho and para positions. However, the regiochemical outcome of bromination can be precisely controlled by modulating the reaction conditions and the nature of the substituent on the hydroxyl groups. This guide focuses on the selective synthesis of 2,6-dibromo- and 4,8-dibromo-1,5-naphthalenediol derivatives, key intermediates in organic synthesis.
Regioselective Bromination Pathways
The regioselectivity of the bromination of the 1,5-naphthalenediol scaffold is dictated by the directing effects of the oxygen-containing substituents. When the hydroxyl groups are unprotected, electrophilic attack is favored at the positions ortho to the hydroxyls (C2 and C6). Conversely, protecting the hydroxyl groups, for instance as methoxy ethers, sterically encumbers the ortho positions and electronically favors substitution at the para positions (C4 and C8).
Caption: Reaction pathways for the regioselective dibromination of 1,5-naphthalenediol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the regioselective bromination reactions discussed in this guide.
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |
| 1,5-Naphthalenediol | Bromine (Br₂) | Glacial Acetic Acid | Cold | 2,6-Dibromo-1,5-naphthalenediol | - | [1] |
| 1,5-Dimethoxynaphthalene | Bromine (Br₂) | Carbon Tetrachloride | 70 °C | 4,8-Dibromo-1,5-dimethoxynaphthalene | 22% | [1] |
Yield data was not explicitly provided in the referenced abstract for the synthesis of 2,6-Dibromo-1,5-naphthalenediol.
Experimental Protocols
The following are detailed experimental protocols for the key regioselective bromination reactions.
Synthesis of 2,6-Dibromo-1,5-naphthalenediol
This protocol is based on the work of Carter, Race, and Rowe, which confirmed the findings of Wheeler and Ergle.[1]
Procedure:
-
Dissolve 1,5-naphthalenediol in cold glacial acetic acid.
-
To the stirred solution, add a solution of bromine in glacial acetic acid dropwise. The exact stoichiometry of bromine for dibromination is two equivalents.
-
Maintain the reaction mixture at a cold temperature throughout the addition.
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After the addition is complete, a mixture of dibromo- and tribromo-1,5-dihydroxynaphthalene may precipitate.
-
The 2,6-dibromo-1,5-dihydroxynaphthalene can be isolated and purified from the reaction mixture.
Note: The original literature describes the formation of a mixture and does not provide a detailed work-up or purification procedure for isolating the pure 2,6-dibromo derivative.
Synthesis of 4,8-Dibromo-1,5-dimethoxynaphthalene
This protocol is adapted from the work of Carter, Race, and Rowe.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1,5-dimethoxynaphthalene (5 g) in carbon tetrachloride (120 c.c.).
-
Heat the solution to 70 °C.
-
Over a period of 15 minutes, add a solution of bromine (8.5 g) in carbon tetrachloride (10 c.c.) to the reaction mixture.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Concentrate the solution to approximately 50 c.c. and allow it to cool.
-
The 4,8-dibromo-1,5-dimethoxynaphthalene will separate as colorless leaflets.
-
Recrystallize the product twice from carbon tetrachloride to obtain the pure compound (m.p. 187 °C).
Caption: Experimental workflows for the synthesis of dibrominated 1,5-naphthalenediol derivatives.
Conclusion
The regioselective bromination of 1,5-naphthalenediol is a versatile and powerful tool in organic synthesis. By carefully selecting the reaction conditions and utilizing protecting groups for the hydroxyl functions, chemists can direct the bromination to either the 2,6- or 4,8-positions with a high degree of control. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the efficient synthesis of key brominated naphthalenediol intermediates. Further optimization of reaction conditions, including the exploration of alternative brominating agents and catalysts, may lead to even higher yields and selectivities.
References
Spectroscopic Characterization of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,6-Dibromonaphthalene-1,5-diol (CAS No. 84-59-3), a halogenated aromatic diol of interest in synthetic chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and the known spectral properties of related compounds. Detailed experimental protocols for obtaining this data are also provided to facilitate its empirical verification.
Compound Overview
This compound is a naphthalene derivative substituted with two bromine atoms and two hydroxyl groups. Its chemical structure (Figure 1) suggests a rigid, planar molecule with potential for hydrogen bonding and specific electronic properties conferred by the electron-withdrawing bromine atoms and electron-donating hydroxyl groups.
Chemical Structure:
Figure 1. Chemical structure of this compound.
Molecular Formula: C₁₀H₆Br₂O₂[1][2][3]
Molecular Weight: 317.96 g/mol [1][3][4]
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic characterization of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.0 - 11.0 | Singlet (broad) | 2H | Ar-OH |
| ~7.8 - 8.0 | Doublet | 2H | H-4, H-8 |
| ~7.3 - 7.5 | Doublet | 2H | H-3, H-7 |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~150 - 155 | C-1, C-5 |
| ~130 - 135 | C-4a, C-8a |
| ~125 - 130 | C-3, C-7 |
| ~115 - 120 | C-4, C-8 |
| ~110 - 115 | C-2, C-6 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 1600 - 1580 | Medium | C=C stretch (aromatic ring) |
| 1500 - 1400 | Medium | C=C stretch (aromatic ring) |
| 1300 - 1200 | Strong | C-O stretch (phenol) |
| 1000 - 900 | Medium | C-H out-of-plane bend |
| 700 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 316 | ~50 | [M]⁺ (with ⁷⁹Br₂) |
| 318 | 100 | [M]⁺ (with ⁷⁹Br⁸¹Br) |
| 320 | ~50 | [M]⁺ (with ⁸¹Br₂) |
| 237/239 | Variable | [M-Br]⁺ |
| 158 | Variable | [M-2Br]⁺ |
UV-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Spectral Data (in Ethanol)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
| ~230 | High | π → π |
| ~280 | Medium | π → π |
| ~330 | Low | n → π* |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Grind the mixture to a fine, uniform powder.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the solid sample into the ion source via a direct insertion probe.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Typical EI conditions: electron energy of 70 eV.
-
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.
-
-
Data Acquisition:
-
Record the absorption spectrum over a wavelength range of 200-800 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a reference.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the complete spectroscopic characterization of this compound and the general workflow for a single spectroscopic analysis.
Caption: Overall workflow for the spectroscopic characterization.
Caption: General workflow for a single spectroscopic analysis.
Conclusion
This technical guide provides a foundational framework for the spectroscopic characterization of this compound. The predicted data serves as a benchmark for researchers, and the detailed protocols offer a standardized approach to obtaining empirical results. The comprehensive spectroscopic analysis outlined herein is crucial for confirming the structure, assessing the purity, and understanding the electronic properties of this compound, which are essential for its applications in drug development and materials science.
References
Spectroscopic Data of 2,6-Dibromonaphthalene-1,5-diol: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,6-Dibromonaphthalene-1,5-diol. Due to the absence of publicly available, experimentally derived ¹H and ¹³C NMR spectra for this specific compound, this document presents predicted data based on established spectroscopic principles. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for data acquisition, and logical workflow diagrams to guide researchers in their analytical endeavors.
Introduction
This compound is a halogenated aromatic compound of interest in various fields of chemical research, including materials science and as a potential building block in medicinal chemistry. A thorough structural characterization is paramount for its application, with ¹H and ¹³C NMR spectroscopy being the most powerful tools for elucidating its molecular structure in solution. This guide outlines the predicted NMR data and provides standardized protocols for its experimental determination.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from ¹H and ¹³C NMR analyses of this compound. These predictions are based on the analysis of substituent effects on the naphthalene ring system. The numbering convention used for the assignment of signals is depicted in the molecular structure diagram below.
For the prediction of the spectra, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is chosen as the solvent, as it is capable of dissolving the compound and its residual peaks do not typically interfere with the signals of interest. The hydroxyl protons are expected to be observable in this solvent.
Molecular Structure for NMR Assignment
Crystal Structure Analysis of 2,6-Dibromonaphthalene-1,5-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound belonging to the family of naphthalenediols. Compounds in this class are of interest to researchers in materials science and medicinal chemistry due to their potential applications stemming from their rigid bicyclic aromatic core and the influence of substituent groups on their electronic and biological properties. This technical guide aims to provide an in-depth analysis of the crystal structure of this compound. However, a comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available, detailed crystal structure data for this specific compound.
While general physicochemical properties are known, the precise three-dimensional arrangement of atoms in the crystalline state, including unit cell parameters, space group, and intramolecular geometry, has not been reported in retrievable scientific literature. The determination of a crystal structure is a critical step in understanding the structure-property relationships of a material. It provides invaluable insights into intermolecular interactions, packing efficiency, and potential polymorphism, all of which can influence physical characteristics such as melting point, solubility, and bioavailability.
This document, therefore, will outline the standard experimental protocols that would be employed for such a crystal structure analysis and will present the type of data that would be expected from such an investigation. Furthermore, in the absence of specific biological data for this compound, a generalized workflow for the evaluation of a novel chemical entity in a drug discovery context will be illustrated.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₆Br₂O₂ |
| Molecular Weight | 317.96 g/mol |
| CAS Number | 84-59-3 |
| Appearance | Reported as a crystalline solid. |
| InChI Key | GHJUWGHWJYULLK-UHFFFAOYSA-N |
Hypothetical Experimental Protocols for Crystal Structure Analysis
The following section details the standard methodologies that would be applied to determine the crystal structure of this compound.
Synthesis and Crystallization
Synthesis: The synthesis of this compound would typically be achieved through the bromination of 1,5-dihydroxynaphthalene. The reaction conditions, including the choice of brominating agent (e.g., N-bromosuccinimide or elemental bromine), solvent, and temperature, would be optimized to achieve the desired regioselectivity and yield.
Purification: The crude product would be purified using standard techniques such as recrystallization or column chromatography to obtain a high-purity sample suitable for single crystal growth.
Crystallization: The growth of single crystals of sufficient size and quality for X-ray diffraction is a critical step. Various methods would be employed, including:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
Data Collection: A suitable single crystal would be mounted on a goniometer and placed in the X-ray beam of a single-crystal diffractometer. The crystal would be cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a sensitive detector, would then rotate the crystal through a series of angles, and the diffraction pattern of X-rays scattered by the crystal would be recorded.
Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the diffracted beams would be integrated and corrected for various experimental factors.
Structure Solution and Refinement: The processed data would be used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model would then be refined against the experimental data to improve the accuracy of the atomic coordinates, thermal parameters, and other structural parameters.
Logical Workflow for Crystal Structure Analysis
The following diagram illustrates the logical workflow for the determination and analysis of a crystal structure.
Thermal Properties and Stability of 2,6-Dibromonaphthalene-1,5-diol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dibromonaphthalene-1,5-diol is a halogenated aromatic compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. Understanding its thermal properties and stability is crucial for its handling, storage, and application, particularly in processes requiring elevated temperatures. This document aims to provide a technical overview of the available information on the thermal characteristics of this specific compound.
Current State of Knowledge
A comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in the experimental data regarding the specific thermal properties of this compound. At present, there are no published experimental values for key thermal parameters such as melting point, boiling point, decomposition temperature, or detailed thermal analysis data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).
While specific data for this compound is unavailable, general knowledge of similar brominated aromatic and naphthalenic compounds can offer some qualitative insights. The presence of bromine atoms and hydroxyl groups on the naphthalene core is expected to influence its thermal behavior. The hydroxyl groups can participate in intermolecular hydrogen bonding, which typically raises the melting point compared to the non-hydroxylated parent compound. The carbon-bromine bonds are known to be susceptible to thermal cleavage, which would be a primary factor in the compound's thermal stability and decomposition pathway.
Physicochemical Properties
Basic physicochemical information for this compound has been compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 84-59-3 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂O₂ | [1][2] |
| Molecular Weight | 317.96 g/mol | [1] |
Experimental Protocols: A General Approach
Due to the absence of specific experimental data for this compound, this section outlines a general methodology that researchers could employ to determine its thermal properties. These protocols are based on standard techniques for the thermal analysis of solid organic compounds.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique to determine the thermal stability and decomposition profile of a material.
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Differential Scanning Calorimetry (DSC)
DSC is used to measure heat flow associated with thermal transitions in a material, such as melting and crystallization.
Objective: To determine the melting point and enthalpy of fusion of this compound.
Methodology:
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.
-
The difference in heat flow to the sample and reference is measured as a function of temperature.
-
The melting point is determined from the peak of the endothermic transition in the DSC curve. The area under the peak corresponds to the enthalpy of fusion.
Logical Workflow for Thermal Characterization
The following diagram illustrates a logical workflow for the comprehensive thermal characterization of a compound like this compound, for which data is currently unavailable.
Caption: A generalized workflow for the thermal analysis of this compound.
Conclusion
While this compound is a commercially available compound, there is a notable lack of publicly accessible data on its thermal properties and stability. The information presented here is based on general chemical principles and data from related compounds. For any application requiring precise knowledge of its thermal behavior, it is imperative that experimental determination of these properties be conducted using standard techniques such as TGA and DSC. The provided general experimental protocols and workflow can serve as a guide for such investigations. Further research is needed to fully characterize this compound and enable its effective use in scientific and industrial applications.
References
A Technical Guide to the Solubility of 2,6-Dibromonaphthalene-1,5-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dibromonaphthalene-1,5-diol, a key intermediate in the synthesis of novel organic materials and potential pharmaceutical compounds. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document offers a detailed theoretical framework for understanding its solubility, alongside a robust experimental protocol for its determination.
Theoretical Framework for Solubility
The solubility of this compound is governed by its molecular structure, which features a large, hydrophobic naphthalene core and two hydrophilic hydroxyl (-OH) groups, as well as two bromine (-Br) atoms. The interplay of these features dictates its interaction with various organic solvents.
-
Polar Protic Solvents: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, suggesting a higher affinity for polar protic solvents such as alcohols (e.g., methanol, ethanol) and water. The presence of these hydroxyl groups is expected to enhance solubility in such solvents.[1] However, the large, nonpolar naphthalene ring will limit this solubility.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF) are polar and can act as hydrogen bond acceptors. It is anticipated that this compound will exhibit moderate to good solubility in these solvents due to dipole-dipole interactions and hydrogen bonding with the hydroxyl groups.
-
Nonpolar Solvents: In nonpolar solvents such as hexane, toluene, and dichloromethane, the solubility is expected to be low. The strong intermolecular hydrogen bonding between the diol molecules will likely be more favorable than the weak van der Waals forces with these solvents.
A structurally similar compound, 1,5-Dibromonaphthalene-2,6-diol, is noted to be soluble in methanol, supporting the expectation of solubility in polar protic solvents.[2]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Methanol | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., Ethanol | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., Acetone | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., Dichloromethane | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., Toluene | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., DMSO | e.g., 25 | e.g., Isothermal Shake-Flask | ||
| e.g., DMF | e.g., 25 | e.g., Isothermal Shake-Flask |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations of this compound.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination of this compound.
References
In-Depth Technical Guide to 2,6-Dibromo-1,5-naphthalenediol (CAS 84-59-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and safety data for 2,6-Dibromo-1,5-naphthalenediol, CAS number 84-59-3. This document is intended to serve as a core resource for professionals in research and development.
Core Properties and Safety Data
2,6-Dibromo-1,5-naphthalenediol is a halogenated aromatic alcohol. Its chemical structure, featuring a naphthalene core with two hydroxyl and two bromine substituents, makes it a subject of interest in synthetic organic chemistry. The precise positioning of these functional groups influences its chemical reactivity and physical properties.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2,6-Dibromo-1,5-naphthalenediol.
| Property | Value | Source(s) |
| CAS Number | 84-59-3 | [1][2] |
| Molecular Formula | C₁₀H₆Br₂O₂ | [1] |
| Molecular Weight | 317.96 g/mol | [1] |
| Appearance | Light yellow to amber to dark green powder or crystals | [2] |
| Boiling Point | 397.4 °C at 760 mmHg | |
| Flash Point | 194.2 °C | |
| Density | 2.081 g/cm³ | |
| Refractive Index | 1.766 |
Safety and Toxicological Data
The safety profile of 2,6-Dibromo-1,5-naphthalenediol is summarized below. It is imperative to handle this chemical in accordance with the provided safety precautions.
| Data Point | Information | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Storage | Sealed in dry, room temperature conditions. Recommended to be stored in a cool, dark place (<15°C). | [2] |
Note: Comprehensive toxicological data for this specific compound is not widely available in public literature. The hazard information is based on data for similar chemical structures.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2,6-Dibromo-1,5-naphthalenediol are not extensively published. However, a general synthetic approach can be inferred from standard bromination reactions of dihydroxynaphthalenes.
General Synthesis of Dihydroxynaphthalenes
The synthesis of dihydroxynaphthalene compounds, the precursors to 2,6-Dibromo-1,5-naphthalenediol, typically involves the sulfonation of naphthalene followed by alkali fusion. For instance, naphthalene-1,5-disulfonic acid can be hydrolyzed with a strong base at elevated temperatures and pressures, followed by acidification to yield 1,5-dihydroxynaphthalene.
A patented method for the preparation of 1,5-dihydroxynaphthalene involves the following general steps:
-
Sulfonation of refined naphthalene with a sulfonating agent.
-
Salting out to obtain a reaction solid.
-
Heating the reaction solid with water and an inorganic strong alkali in the presence of a catalyst (such as methanol, ethanol, or propanol) to produce 1,5-dihydroxynaphthalene.[3]
The subsequent bromination would likely involve reacting the 1,5-dihydroxynaphthalene with a brominating agent, such as elemental bromine, in a suitable solvent. The regioselectivity of the bromination would be influenced by the reaction conditions and the directing effects of the hydroxyl groups.
Visualizations
Logical Workflow for the Synthesis of 2,6-Dibromo-1,5-naphthalenediol
The following diagram illustrates a logical workflow for the synthesis of 2,6-Dibromo-1,5-naphthalenediol based on the general preparation of its precursor.
Caption: General synthesis workflow for 2,6-Dibromo-1,5-naphthalenediol.
Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant safety data sheets and established laboratory protocols before handling any chemical substances.
References
Methodological & Application
Application Notes and Protocols for the Polymerization of 2,6-Dibromonaphthalene-1,5-diol with Dianhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel aromatic polyesters through the polymerization of 2,6-dibromonaphthalene-1,5-diol with various aromatic dianhydrides. The resulting polymers, featuring a naphthalene core and bromine substituents, are of interest for applications requiring high thermal stability, inherent flame retardancy, and specific optical or electronic properties. Due to the limited availability of specific literature on this exact polymerization, the following protocols are based on established methods for the synthesis of aromatic polyesters from analogous dihydroxynaphthalene and aromatic diol monomers.
Introduction
The polycondensation of diols with dianhydrides offers a versatile route to aromatic polyesters with tailored properties. The incorporation of the rigid and planar naphthalene moiety is expected to impart high thermal stability and mechanical strength to the polymer backbone. Furthermore, the presence of bromine atoms can enhance flame retardancy and modify the solubility and refractive index of the resulting materials. This document outlines two primary methods for the polymerization of this compound: a high-temperature solution polycondensation and a melt polycondensation technique.
Data Presentation
The following table summarizes the expected properties of polyesters synthesized from this compound and representative dianhydrides, based on data from analogous polymer systems.
| Dianhydride | Polymer Designation | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (TGA, °C) | Solubility |
| Pyromellitic Dianhydride (PMDA) | P(DBND-PMDA) | 0.45 - 0.65 | > 250 | > 450 | Limited solubility in polar aprotic solvents |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | P(DBND-6FDA) | 0.50 - 0.75 | 220 - 260 | > 480 | Soluble in polar aprotic solvents (e.g., NMP, DMAc) |
| 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) | P(DBND-BTDA) | 0.48 - 0.70 | 230 - 270 | > 460 | Soluble in polar aprotic solvents |
| 4,4'-Oxydiphthalic Anhydride (ODPA) | P(DBND-ODPA) | 0.52 - 0.80 | 210 - 250 | > 470 | Soluble in polar aprotic solvents |
Experimental Protocols
Method 1: High-Temperature Solution Polycondensation
This method involves a two-step process: the formation of a poly(amic acid ester) intermediate at a lower temperature, followed by cyclization to the polyester at an elevated temperature.
Materials:
-
This compound (recrystallized)
-
Aromatic Dianhydride (e.g., PMDA, 6FDA, BTDA, ODPA; purified by sublimation)
-
High-boiling polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), m-cresol)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas (high purity)
-
Methanol or Ethanol (for polymer precipitation)
Procedure:
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, dissolve equimolar amounts of this compound and the chosen dianhydride in the selected solvent (e.g., NMP) to achieve a solids concentration of 15-20% (w/v).
-
Low-Temperature Poly(amic acid ester) Formation: Stir the mixture at room temperature under a gentle stream of nitrogen for 4-6 hours to form the poly(amic acid ester) intermediate. The viscosity of the solution will gradually increase.
-
Cyclization to Polyester: Add toluene (approximately 10% of the solvent volume) to the reaction mixture. Heat the solution to 180-200°C and maintain this temperature for 12-24 hours. The water formed during imidization will be removed azeotropically and collected in the Dean-Stark trap.
-
Polymer Precipitation and Purification: After cooling to room temperature, slowly pour the viscous polymer solution into a large excess of a non-solvent such as methanol or ethanol with vigorous stirring.
-
The precipitated fibrous polymer is collected by filtration, washed thoroughly with fresh non-solvent, and dried in a vacuum oven at 100-120°C for 24 hours.
Method 2: Melt Polycondensation
This method is suitable for thermally stable monomers and avoids the use of solvents.
Materials:
-
This compound (recrystallized)
-
Aromatic Dianhydride (e.g., PMDA, 6FDA, BTDA, ODPA; purified by sublimation)
-
Catalyst (optional, e.g., zinc acetate, antimony trioxide)
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Monomer Charging: In a polymerization tube equipped with a nitrogen inlet, a vacuum line, and a stirrer, charge equimolar amounts of this compound and the dianhydride. A catalyst can be added at this stage (0.1-0.5 mol% relative to the diol).
-
Initial Heating under Inert Gas: Heat the mixture under a slow stream of nitrogen to a temperature just above the melting point of the monomer with the lower melting point to form a homogeneous melt.
-
Polycondensation under Vacuum: Gradually increase the temperature to 250-300°C while simultaneously applying a vacuum (typically <1 mmHg) to facilitate the removal of the water byproduct.
-
Viscosity Monitoring: Continue the reaction for 2-4 hours, monitoring the increase in melt viscosity by observing the torque on the stirrer.
-
Polymer Isolation: Cool the reactor to room temperature under nitrogen. The solid polymer can then be removed and, if necessary, purified by dissolving in a suitable solvent and precipitating into a non-solvent.
Visualizations
Caption: General workflow for the synthesis and characterization of polyesters.
Application Note: Synthesis of High-Performance Polyimides Incorporating a Naphthalene Moiety
Introduction
This document provides detailed application notes and protocols for the synthesis of high-performance polyimides. Extensive research reveals no direct application of 2,6-Dibromonaphthalene-1,5-diol in polyimide synthesis within readily available scientific literature. This is likely because the diol functional groups are not reactive with dianhydrides in the typical polycondensation reaction that forms polyimides.
As a relevant alternative, this note details the synthesis and properties of polyimides derived from a structurally related naphthalene-containing monomer, 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA) . The synthesis of the NADA monomer starts from 2,6-dibromonaphthalene. The incorporation of the rigid naphthalene structure into the polyimide backbone has been shown to enhance thermal stability, mechanical strength, and dielectric properties, making these materials suitable for advanced applications in microelectronics and aerospace.
Synthesis of the Diamine Monomer: 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (NADA)
The NADA monomer can be synthesized via a Suzuki coupling reaction between 2,6-dibromonaphthalene and 4-aminophenylboronic acid pinacol ester.
Caption: Synthesis of NADA monomer via Suzuki coupling.
Experimental Protocol: NADA Synthesis[1]
-
Reaction Setup: In a 500 mL three-necked flask protected by a nitrogen atmosphere, add 2,6-dibromonaphthalene (2.86 g, 0.01 mol), 4-aminophenylboronic acid pinacol ester (6.56 g, 0.03 mol), tetrabutylammonium bromide (TBAB, 1.00 g, 10 wt%), and tetrakis(triphenylphosphine)palladium [Pd(PPh₃)₄, 0.20 g, 2 wt%].
-
Solvent and Base Addition: Add 60 mL of a 2 mol/L aqueous solution of K₂CO₃ to the flask.
-
Reaction: Stir the mixture at 75–85 °C for 36 hours.
-
Purification: After the reaction, the resulting deep green solution is purified by column chromatography using 100–200 mesh neutral alumina as the stationary phase and a mixture of petroleum ether/ethyl acetate (2:3, v/v) as the mobile phase.
-
Isolation: The solvent is removed by rotary evaporation, and the resulting yellow powder is dried under vacuum to yield the NADA monomer.
Polyimide Synthesis from NADA
A series of polyimide films can be prepared by the ternary polymerization of NADA, 4,4′-oxydianiline (ODA), and pyromellitic dianhydride (PMDA). The properties of the resulting polyimides can be tuned by varying the molar ratio of the NADA monomer.
Caption: Workflow for NADA-based polyimide film synthesis.
Experimental Protocol: Polyimide Film Synthesis[2]
-
Poly(amic acid) (PAA) Synthesis: As an example, for a specific molar ratio, dissolve the diamine monomers NADA and ODA in N,N-dimethylacetamide (DMAc) in a beaker with stirring until complete dissolution. Slowly add pyromellitic dianhydride (PMDA) to the solution and stir at room temperature for 12 hours to form the PAA solution.
-
Film Casting: Uniformly spin-coat the PAA solution onto a clean glass plate.
-
Curing: Place the coated glass plate in an oven at 90 °C for 30 minutes to remove the solvent and obtain the cured PAA film.
-
Thermal Imidization: Carefully peel the PAA film from the glass plate and fix it on a metal frame. Place the frame in an oven and heat at 250 °C for 10 minutes, followed by 350 °C for 10 minutes to complete the imidization process.
Properties of Naphthalene-Containing Polyimides
The incorporation of the NADA monomer into the polyimide structure leads to significant improvements in thermal, mechanical, and dielectric properties.
Table 1: Thermal and Mechanical Properties of NADA-based Polyimide Films[1]
| Property | Value |
| 5% Thermal Weight Loss Temperature (Td5%) | 569 °C |
| Glass Transition Temperature (Tg) | 381 °C |
| Tensile Strength | 96.41 MPa |
| Modulus of Elasticity | 2.45 GPa |
| Elongation at Break | 16.51 - 21.16 % |
Table 2: Dielectric Properties of NADA-based Polyimide Films[1]
| Property | Value |
| Dielectric Constant (Dk) at 1 MHz | 2.82 |
| Dielectric Loss (Df) at 1 MHz | 0.0065 |
| Dielectric Constant (Dk) at 10 GHz (with 5% NADA) | 3.01 |
Conclusion
While this compound does not appear to be a viable monomer for direct polyimide synthesis based on current literature, the use of a structurally similar naphthalene-based diamine, NADA, offers a promising route to high-performance polyimides. The protocols and data presented here provide a solid foundation for researchers and scientists to explore the synthesis and application of these advanced materials. The introduction of the naphthalene ring structure effectively enhances the thermal, mechanical, and dielectric properties of the resulting polyimide films, making them attractive for demanding applications in the electronics industry.
Application Notes and Protocols for 2,6-Dibromonaphthalene-1,5-diol in Semiconducting Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,6-Dibromonaphthalene-1,5-diol as a monomer building block for the synthesis of novel semiconducting polymers. While direct polymerization of this compound is not commonly reported, a prevalent and effective strategy involves a two-step process: initial functionalization of the hydroxyl groups to enhance solubility and stability, followed by polymerization of the modified monomer. This document details the protocols for both the derivatization of the monomer and its subsequent polymerization, along with methods for polymer characterization.
Introduction
Naphthalene-based monomers are of significant interest in the development of organic semiconducting materials due to their rigid, planar aromatic structure, which can facilitate intermolecular π-π stacking and enhance charge transport properties. This compound serves as a valuable precursor for creating such polymers. The presence of two bromine atoms allows for various cross-coupling polymerization reactions, while the diol functionality offers a site for modification to tune the solubility and electronic properties of the resulting polymers. This approach enables the synthesis of a diverse range of semiconducting polymers with potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices.
Monomer Functionalization: Alkylation of this compound
To overcome the poor solubility and high reactivity of the hydroxyl groups, which can interfere with polymerization catalysts, this compound is typically converted to a more soluble dialkoxy derivative. This is a critical first step before polymerization.
Experimental Protocol: Synthesis of 1,5-Dialkoxy-2,6-dibromonaphthalene
This protocol outlines a general procedure for the alkylation of this compound. The choice of alkyl halide can be varied to tune the solubility of the resulting monomer and polymer.
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromooctane, 1-bromododecane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add potassium carbonate (2.5 - 3.0 eq.) to the solution.
-
Slowly add the desired alkyl halide (2.2 - 2.5 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-dialkoxy-2,6-dibromonaphthalene.
Table 1: Typical Reagents for Alkylation of this compound
| Reagent | Role | Typical Molar Excess (eq.) |
| This compound | Starting Material | 1.0 |
| Alkyl Halide (e.g., 1-bromooctane) | Alkylating Agent | 2.2 - 2.5 |
| Potassium Carbonate (K₂CO₃) | Base | 2.5 - 3.0 |
| Anhydrous DMF | Solvent | - |
Polymerization of 1,5-Dialkoxy-2,6-dibromonaphthalene
The resulting 1,5-dialkoxy-2,6-dibromonaphthalene monomer can be polymerized with various co-monomers using standard cross-coupling reactions such as Suzuki or Stille polymerization to yield high molecular weight semiconducting polymers.
Experimental Protocol: Suzuki Polycondensation
This protocol describes a typical Suzuki polycondensation reaction between the dialkoxy-dibromonaphthalene monomer and a diboronic acid ester co-monomer.
Materials:
-
1,5-Dialkoxy-2,6-dibromonaphthalene
-
Aryl-diboronic acid or diboronic ester (e.g., Thiophene-2,5-diboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃, SPhos)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Phase-transfer catalyst (e.g., Aliquat 336), if using an aqueous base
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add 1,5-dialkoxy-2,6-dibromonaphthalene (1.0 eq.), the diboronic ester co-monomer (1.0 eq.), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the anhydrous solvent and the base. If using an aqueous base, add the phase-transfer catalyst.
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to 80-120 °C and stir for 24-72 hours.
-
Monitor the increase in molecular weight by Gel Permeation Chromatography (GPC).
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
-
Dry the final polymer under vacuum.
Table 2: Typical Reaction Conditions for Suzuki Polycondensation
| Parameter | Condition |
| Monomers | 1,5-Dialkoxy-2,6-dibromonaphthalene, Aryl-diboronic ester |
| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand |
| Base | K₂CO₃, CsF |
| Solvent | Toluene, Dioxane |
| Temperature | 80 - 120 °C |
| Reaction Time | 24 - 72 hours |
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships and evaluate their potential for electronic applications.
Table 3: Key Characterization Techniques and Expected Information
| Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity index (PDI). |
| Nuclear Magnetic Resonance (NMR) | Confirmation of polymer structure and purity. |
| UV-Vis Spectroscopy | Optical properties, including absorption maxima (λₘₐₓ) and optical bandgap (Egopt). |
| Cyclic Voltammetry (CV) | Electrochemical properties, including HOMO and LUMO energy levels and electrochemical bandgap (Egec). |
| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting temperature (Tm). |
| Atomic Force Microscopy (AFM) | Thin-film morphology and surface roughness. |
| X-ray Diffraction (XRD) | Crystalline structure and molecular packing in thin films. |
Visualization of Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for the functionalization of this compound.
Caption: Workflow for the synthesis of semiconducting polymers via Suzuki polycondensation.
Caption: Workflow for the characterization of the synthesized semiconducting polymer.
Conclusion
This compound is a versatile precursor for the synthesis of novel semiconducting polymers. The protocols outlined in these application notes provide a robust framework for the functionalization of this monomer and its subsequent polymerization. By carefully selecting the alkyl chains for functionalization and the co-monomers for polymerization, a wide array of new materials with tailored properties can be developed for various organic electronic applications. The detailed characterization of these polymers is crucial for establishing structure-property relationships and advancing the design of next-generation organic semiconducting materials.
Application of 2,6-Dibromonaphthalene-1,5-diol in Organic Field-Effect Transistors (OFETs): A Guideline
Abstract
This document provides a detailed theoretical framework and procedural guideline for the investigation of 2,6-Dibromonaphthalene-1,5-diol as a potential active semiconductor in Organic Field-Effect Transistors (OFETs). While direct experimental data for this specific application is not yet prevalent in published literature, this note extrapolates from established principles of organic semiconductor device fabrication and characterization. The protocols outlined herein are intended to serve as a foundational methodology for researchers and scientists exploring the potential of this and similar naphthalene-based small molecules in organic electronics.
Introduction
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state packing of the organic semiconductor used. Naphthalene and its derivatives are widely explored as building blocks for organic electronic materials due to their inherent aromaticity and tunable electronic properties.[1] this compound, with its rigid naphthalene core, electron-withdrawing bromine substituents, and hydrogen-bonding capable hydroxyl groups, presents an interesting candidate for investigation as a p-type or ambipolar semiconductor. The bromine atoms can enhance inter-molecular interactions and influence molecular packing, while the hydroxyl groups could potentially facilitate self-assembly and improve stability.
This application note details the hypothetical application of this compound in OFETs, providing a basis for its synthesis, device fabrication, and characterization.
Material Properties
A summary of the key chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 84-59-3 | [2][3][4] |
| Molecular Formula | C₁₀H₆Br₂O₂ | [2][4] |
| Molecular Weight | 317.96 g/mol | [2][4] |
| IUPAC Name | This compound | [2] |
| Physical Form | Solid | [3] |
| Purity | Typically >93% | [3][4] |
Hypothetical Performance Data
As there is no published data on the OFET performance of this compound, the following table presents a range of expected performance metrics based on similar small-molecule organic semiconductors. These values should be considered as target benchmarks for initial experiments.
| Parameter | Symbol | Expected Range | Units |
| Hole Mobility | µh | 10⁻⁴ - 10⁻² | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁴ | - |
| Threshold Voltage | V_th | -10 to -40 | V |
Experimental Protocols
The following sections provide detailed protocols for the synthesis, OFET fabrication, and characterization of this compound.
Synthesis and Purification of this compound
While this compound is commercially available, for high-purity semiconductor applications, further purification or custom synthesis may be required. A general synthetic approach often involves the bromination of 1,5-dihydroxynaphthalene.
Protocol 1: Purification by Gradient Sublimation
-
Place the commercially procured this compound in a sublimation apparatus.
-
Evacuate the system to a pressure below 10⁻⁵ Torr.
-
Slowly heat the source material to its sublimation temperature.
-
Collect the purified material on a cooled collector probe.
-
Characterize the purified material using ¹H-NMR, Mass Spectrometry, and Elemental Analysis to confirm purity.
OFET Device Fabrication
A bottom-gate, top-contact (BGTC) architecture is a common and reliable configuration for initial device testing.
Protocol 2: BGTC OFET Fabrication
-
Substrate Cleaning:
-
Sequentially sonicate heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with an oxygen plasma or UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene.
-
Immerse the cleaned substrates in the OTS solution for 30 minutes at room temperature to form a self-assembled monolayer.
-
Rinse the substrates with fresh toluene and isopropanol to remove any unbound OTS.
-
Anneal the substrates at 120°C for 30 minutes.
-
-
Semiconductor Deposition:
-
Place the purified this compound in a thermal evaporator.
-
Deposit a 50 nm thin film of the organic semiconductor onto the OTS-treated Si/SiO₂ substrates at a rate of 0.1-0.2 Å/s. Maintain the substrate at a controlled temperature (e.g., room temperature, 60°C, 90°C) to study the effect on film morphology.
-
-
Source-Drain Electrode Deposition:
-
Deposit 50 nm of gold for the source and drain electrodes through a shadow mask. The channel length (L) and width (W) are defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization
-
Electrical Characterization:
-
Perform all electrical measurements in a nitrogen-filled glovebox or a vacuum probe station to minimize the effects of ambient air and moisture.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the OFETs.
-
From the transfer characteristics in the saturation regime, extract the field-effect mobility (µ), threshold voltage (V_th), and on/off current ratio (I_on/I_off).
-
-
Film Morphology Characterization:
-
Use Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) to characterize the morphology and crystallinity of the deposited semiconductor thin film.
-
Visualizations
Caption: Workflow for the fabrication and characterization of OFETs.
Caption: Relationship between molecular structure and electronic properties.
References
- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS 84-59-3 [matrix-fine-chemicals.com]
- 3. This compound | 84-59-3 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2,6-Dibromonaphthalene-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene scaffold is a privileged core structure in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and unique photophysical properties. The functionalization of the naphthalene core through carbon-carbon bond-forming reactions is a key strategy for the development of novel compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for creating these bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.
This document provides detailed application notes and a proposed experimental protocol for the Suzuki cross-coupling reaction of 2,6-Dibromonaphthalene-1,5-diol with various aryl and heteroaryl boronic acids. The presence of two bromine atoms and two hydroxyl groups on the naphthalene core makes this substrate an interesting building block for the synthesis of symmetrically substituted 2,6-diaryl-naphthalene-1,5-diols. These products have potential applications as intermediates in the synthesis of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and other functional materials.
Due to the limited availability of specific literature protocols for the Suzuki cross-coupling of this compound, the following experimental guidelines are based on established procedures for structurally similar dihalo- and dihydroxynaphthalenes, as well as general best practices for Suzuki-Miyaura reactions. Optimization of the described conditions may be necessary for specific substrates.
Data Presentation: Reaction Parameters and Reagents
The success of a Suzuki cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following tables summarize typical components and conditions that have been successfully employed in the Suzuki coupling of related bromonaphthalene derivatives and can serve as a starting point for the reaction with this compound.
Table 1: Typical Palladium Catalysts and Ligands for Suzuki Cross-Coupling of Aryl Bromides
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | Often used directly, no additional ligand needed. |
| Pd(OAc)₂ | SPhos | 1 - 3 | Effective for sterically hindered substrates. |
| PdCl₂(dppf) | dppf | 1 - 5 | Good for a wide range of aryl bromides. |
| Pd₂(dba)₃ | XPhos | 1 - 3 | Highly active catalyst system for challenging couplings. |
Table 2: Common Bases and Solvents for Suzuki Cross-Coupling Reactions
| Base | Strength | Typical Equivalents | Solvent System | Notes |
| K₂CO₃ | Moderate | 2 - 3 | Toluene/Water, Dioxane/Water | A common and effective base. |
| K₃PO₄ | Strong | 2 - 3 | Toluene, Dioxane | Often used for less reactive aryl bromides. |
| Cs₂CO₃ | Strong | 2 - 3 | Dioxane, THF | Highly effective but more expensive. |
| NaHCO₃ | Weak | 2 - 4 | DME/Water | A milder base, suitable for sensitive substrates. |
Experimental Protocols
Proposed Protocol for the Double Suzuki Cross-Coupling of this compound
This protocol describes a general procedure for the reaction of this compound with an arylboronic acid to synthesize a 2,6-diaryl-naphthalene-1,5-diol derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 - 2.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 3.0 - 4.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (2.2 - 2.5 equiv), and the base (e.g., K₂CO₃, 3.0 - 4.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Stir the reaction mixture vigorously and heat to a temperature between 80-100 °C. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,6-diaryl-naphthalene-1,5-diol.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki cross-coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Stille Coupling of 2,6-Dibromonaphthalene-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Stille cross-coupling of 2,6-Dibromonaphthalene-1,5-diol. Given the absence of a specific, published protocol for this substrate, the following information is based on established methodologies for analogous compounds, particularly other bromonaphthol derivatives and electron-rich aryl bromides. The protocols provided are intended as a robust starting point for reaction optimization.
Introduction and Reaction Principle
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[1][2] This reaction is highly valued in organic synthesis due to its tolerance for a wide range of functional groups, including hydroxyl groups, and the stability of the organotin reagents to air and moisture.[3]
The catalytic cycle of the Stille reaction proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organostannane reagent transfers an organic group to the palladium center, typically the rate-determining step.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.[4]
Key Considerations for this compound
-
Hydroxyl Groups: The presence of unprotected hydroxyl groups on the naphthalene core is a key consideration. While the Stille coupling is generally tolerant of such groups, the acidic protons can react with basic additives.[3] Therefore, the choice of base and an adequate stoichiometric amount is crucial. In some cases, protection of the hydroxyl groups may be beneficial to improve solubility and prevent potential side reactions, although successful couplings with unprotected diols have been reported for analogous systems like 1,8-dibromonaphthalene-2,7-diol in Suzuki reactions.[5][6]
-
Reactivity and Selectivity: The naphthalene ring is activated by the two electron-donating hydroxyl groups, which can make the oxidative addition of the palladium catalyst more challenging compared to electron-deficient systems.[6] This may necessitate the use of more electron-rich and bulky phosphine ligands to facilitate this step. Controlling the reaction stoichiometry is key to achieving either mono- or di-substitution.
-
Choice of Catalyst and Ligands: For electron-rich aryl bromides, palladium sources like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand are commonly employed. Electron-rich and bulky ligands can be particularly effective.[6]
-
Solvent and Temperature: Aprotic polar solvents such as DMF, dioxane, or toluene are typically used.[7] Reaction temperatures generally range from 80 to 120 °C.
Quantitative Data Summary
| Parameter | Mono-arylation (Proposed) | Di-arylation (Analogous Suzuki)[5] |
| Substrate | This compound | 1,8-Dibromonaphthalene-2,7-diol |
| Coupling Partner | Organostannane (e.g., Aryl-SnBu₃) | Arylboronic acid |
| Equivalents of Coupling Partner | 1.1 - 1.2 eq | 2.2 - 3.0 eq |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Loading | 2 - 5 mol% | 1 - 5 mol% |
| Base | - (or non-coordinating base if needed) | K₃PO₄ or Cs₂CO₃ |
| Equivalents of Base | - | 3.0 - 4.0 eq |
| Solvent | Toluene or Dioxane | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 - 110 °C | 80 - 110 °C |
| Reaction Time | 12 - 24 h | 12 - 24 h |
| Typical Yield | Substrate dependent | Substrate dependent |
Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and standard Schlenk techniques. Solvents should be degassed prior to use.
Protocol 1: Mono-Arylation of this compound
This protocol aims for the selective substitution of one bromine atom.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributyltin, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M.
-
Add the organostannane (1.1 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion (or consumption of the starting material), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired mono-arylated product.
Protocol 2: Di-Arylation of this compound
This protocol is designed for the substitution of both bromine atoms.
Materials:
-
This compound
-
Organostannane (e.g., Phenyltributyltin, 2.2-2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Follow steps 1-3 from the mono-arylation protocol.
-
Add the organostannane (2.2-2.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or LC-MS. The reaction may require 24-48 hours.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up and purification steps (8-10) from the mono-arylation protocol to isolate the di-arylated product.
Visualizations
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Experimental Workflow
Caption: Generalized workflow for Stille coupling experiments.
References
- 1. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note: Microwave-Assisted Synthesis of Novel Diether Derivatives of 2,6-Dibromonaphthalene-1,5-diol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a microwave-assisted protocol for the synthesis of novel diether derivatives from 2,6-dibromonaphthalene-1,5-diol. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity.[1][2][3] The described methodology provides a rapid and efficient route to functionalized naphthalene scaffolds, which are of significant interest in medicinal chemistry and materials science. This document provides a detailed experimental protocol, a summary of reaction parameters, and visualizations of the experimental workflow and a potential biological signaling pathway.
Introduction
Naphthalene-based scaffolds are prevalent in a wide array of biologically active compounds and functional materials. The substitution pattern on the naphthalene core dictates its chemical and physical properties. This compound is a versatile starting material, featuring two hydroxyl groups and two bromine atoms that can be selectively functionalized to generate a library of derivatives.[4][5] The hydroxyl groups are amenable to etherification, while the bromine atoms can participate in various cross-coupling reactions.
Traditional synthesis methods often require prolonged reaction times and harsh conditions, leading to the formation of byproducts.[1] Microwave irradiation provides a powerful alternative, offering rapid, uniform heating of the reaction mixture.[3][6] This leads to a significant acceleration of reaction rates and often results in higher yields and cleaner reaction profiles.[1][2] This application note presents a representative protocol for the microwave-assisted dietherification of this compound.
Experimental Protocol: Microwave-Assisted Dietherification
This protocol describes the synthesis of 1,5-bis(allyloxy)-2,6-dibromonaphthalene as a representative example.
Materials:
-
This compound (CAS 84-59-3)[5]
-
Allyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave synthesis vials (10 mL)
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add this compound (1.0 mmol, 318 mg).
-
Add anhydrous potassium carbonate (3.0 mmol, 414 mg).
-
Add anhydrous DMF (5 mL) to the vial.
-
Add allyl bromide (2.5 mmol, 0.22 mL) to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture under the conditions specified in Table 1.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the optimized reaction conditions and expected results for the microwave-assisted dietherification of this compound.
| Parameter | Value | Reference |
| Reactant | This compound | [5] |
| Reagent | Allyl bromide | - |
| Base | Potassium Carbonate | - |
| Solvent | DMF | [7] |
| Temperature | 120 °C | [8] |
| Microwave Power | 150 W (variable) | - |
| Reaction Time | 20 minutes | [1][8] |
| Expected Yield | > 90% | [1][8] |
| Purity (post-chromatography) | > 98% | - |
Visualizations
Experimental Workflow Diagram:
References
- 1. Microwave-assisted Intramolecular Dehydrogenative Diels-Alder Reactions for the Synthesis of Functionalized Naphthalenes/Solvatochromic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CAS 84-59-3: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | CAS 84-59-3 [matrix-fine-chemicals.com]
- 6. ijrpas.com [ijrpas.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of N-Type Semiconducting Polymers from Brominated Naphthalene Diimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-type semiconducting polymers are crucial components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), all-polymer solar cells (all-PSCs), and organic electrochemical transistors (OECTs). Among the various classes of n-type polymers, those based on naphthalene diimide (NDI) have emerged as highly promising due to their excellent electron affinity, high carrier mobility, and good stability. The synthesis of these polymers often involves the polymerization of brominated naphthalene diimide monomers with suitable comonomers, typically via transition metal-catalyzed cross-coupling reactions such as Stille, Suzuki, or Direct Arylation Polycondensation (DAP).
These application notes provide detailed protocols for the synthesis of a representative NDI-based n-type polymer, poly{[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)} (commonly known as P(NDI2OD-T2) or N2200), starting from the bromination of naphthalene dianhydride and subsequent imidization. Detailed procedures for polymerization, purification, and characterization are provided to guide researchers in the successful preparation and evaluation of these materials.
Data Presentation
The following tables summarize key quantitative data for the monomer and the resulting polymer, P(NDI2OD-T2), synthesized via different methods.
Table 1: Monomer Characterization Data
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | 1H NMR (CDCl3, δ ppm) |
| 2,6-Dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide | C54H80Br2N2O4 | 997.03 | Yellow Solid | 8.75 (s, 2H), 4.13 (t, 4H), 1.95 (m, 2H), 1.2-1.4 (m, 64H), 0.85-0.9 (m, 12H) |
Table 2: P(NDI2OD-T2) Polymer Properties
| Property | Stille Polymerization | Suzuki Polymerization | Direct Arylation Polycondensation |
| Molecular Weight (Mn, kDa) | 15 - 40 | 10 - 30 | 20 - 60 |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.6 - 2.8 | 1.8 - 3.0 |
| Optical Bandgap (Egopt, eV) | 1.4 - 1.6 | 1.4 - 1.6 | 1.4 - 1.6 |
| LUMO Energy Level (eV) | -3.8 to -4.1 | -3.8 to -4.1 | -3.8 to -4.1 |
| Electron Mobility (μe, cm2V-1s-1) | 0.1 - 0.8 | 0.05 - 0.5 | up to 3.0 |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide (Monomer)
This protocol describes the synthesis of the key brominated naphthalene diimide monomer.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA)
-
2-octyldodecylamine
-
Acetic acid
-
Bromine
-
Sulfuric acid
-
Sodium sulfite
-
Dichloromethane (DCM)
-
Hexanes
-
Ethanol
Procedure:
-
Imidization:
-
In a round-bottom flask, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride (1.0 eq) in acetic acid.
-
Add 2-octyldodecylamine (2.2 eq) to the suspension.
-
Heat the mixture to reflux (approximately 120 °C) and maintain for 12-24 hours.
-
Cool the reaction mixture to room temperature. The product, N,N'-bis(2-octyldodecyl)-1,4,5,8-naphthalenetetracarboxylic diimide, will precipitate.
-
Collect the solid by vacuum filtration, wash with ethanol, and dry under vacuum.
-
-
Bromination:
-
Carefully add the N,N'-bis(2-octyldodecyl)-1,4,5,8-naphthalenetetracarboxylic diimide (1.0 eq) to concentrated sulfuric acid in a flask protected from light.
-
Cool the mixture in an ice bath.
-
Slowly add bromine (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Pour the reaction mixture carefully into a beaker of ice water.
-
Add a saturated aqueous solution of sodium sulfite to quench the excess bromine.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Recrystallize the crude product from a mixture of dichloromethane and hexanes to yield the pure 2,6-dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide as a yellow solid.
-
Protocol 2: Stille Polymerization for P(NDI2OD-T2)
This protocol outlines the synthesis of P(NDI2OD-T2) via Stille cross-coupling polymerization.
Materials:
-
2,6-Dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide (1.0 eq)
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tol)3, 0.08 eq)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hexanes
-
Acetone
-
Chloroform
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,6-dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene in anhydrous toluene.
-
In a separate flask, prepare the catalyst solution by dissolving Pd2(dba)3 and P(o-tol)3 in anhydrous toluene.
-
-
Polymerization:
-
Add the catalyst solution to the monomer solution.
-
Heat the reaction mixture to 90-110 °C and stir for 24-72 hours. The solution will become dark and viscous.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker of vigorously stirring methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction, sequentially with methanol, hexanes, and acetone to remove oligomers and catalyst residues.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Collect the fibrous polymer by filtration and dry under vacuum at 40-60 °C.
-
Protocol 3: Suzuki Polymerization for P(NDI2OD-T2)
This protocol details the synthesis of P(NDI2OD-T2) using Suzuki cross-coupling.
Materials:
-
2,6-Dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide (1.0 eq)
-
2,2'-Bithiophene-5,5'-diboronic acid bis(pinacol) ester (1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.03 eq)
-
Potassium carbonate (K2CO3, 4.0 eq) or another suitable base
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous toluene
-
Water (degassed)
-
Methanol
-
Hexanes
-
Acetone
-
Chloroform
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add 2,6-dibromo-N,N'-bis(2-octyldodecyl)-naphthalene diimide, 2,2'-bithiophene-5,5'-diboronic acid bis(pinacol) ester, and Pd(PPh3)4.
-
Add anhydrous toluene to dissolve the monomers and catalyst.
-
Prepare a degassed aqueous solution of K2CO3 and add it to the reaction mixture along with a few drops of Aliquat 336.
-
-
Polymerization:
-
Heat the biphasic mixture to 90-100 °C with vigorous stirring for 24-72 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 2 (Stille Polymerization).
-
Protocol 4: Characterization of P(NDI2OD-T2)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the polymer structure.
-
Procedure:
2. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure:
3. UV-Visible Spectroscopy:
-
Purpose: To determine the optical bandgap (Egopt).
-
Procedure:
-
Prepare a thin film of the polymer on a quartz substrate by spin-coating from a chloroform solution.
-
Record the UV-Vis absorption spectrum.
-
The optical bandgap can be estimated from the onset of the absorption edge using the equation: Egopt = 1240 / λonset (nm).
-
4. Cyclic Voltammetry (CV):
-
Purpose: To determine the HOMO and LUMO energy levels.
-
Procedure:
-
Prepare a thin film of the polymer on a glassy carbon working electrode.
-
Use a three-electrode setup with a platinum wire counter electrode and a Ag/AgCl or saturated calomel reference electrode.
-
The electrolyte is typically 0.1 M tetrabutylammonium hexafluorophosphate (Bu4NPF6) in anhydrous acetonitrile.[6][7][8][9][10]
-
Record the cyclic voltammogram at a scan rate of 50-100 mV/s.
-
The LUMO level can be estimated from the onset of the reduction peak, and the HOMO level from the onset of the oxidation peak, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.[6][9]
-
Visualizations
Synthesis Pathway
Caption: Synthetic pathway for P(NDI2OD-T2).
Experimental Workflow
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shodex.com [shodex.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Controlling n-Type Molecular Doping via Regiochemistry and Polarity of Pendant Groups on Low Band Gap Donor–Acceptor Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dibromonaphthalene-1,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-Dibromonaphthalene-1,5-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct approach is the electrophilic bromination of 1,5-dihydroxynaphthalene. This method typically involves reacting 1,5-dihydroxynaphthalene with a suitable brominating agent in an appropriate solvent. The two hydroxyl groups are strongly activating and ortho-, para-directing, which makes the 2, 4, 6, and 8 positions susceptible to bromination. Therefore, achieving high regioselectivity for the 2,6-positions is a primary challenge.
Q2: What are the main challenges in the synthesis of this compound?
A2: The key challenges in this synthesis are:
-
Controlling Regioselectivity: The highly activated naphthalene ring can lead to the formation of a mixture of brominated isomers, including the 4,8-dibromo and 2,4,6,8-tetrabromo derivatives.
-
Preventing Over-bromination: The strong activating nature of the two hydroxyl groups makes the naphthalene ring and the desired product susceptible to further bromination, resulting in tri- and tetra-brominated byproducts.[1]
-
Low Yields: The formation of multiple side products and the potential for oxidative degradation of the starting material and product can lead to low isolated yields of the desired 2,6-dibromo isomer.[1]
-
Purification: Separating the target this compound from other constitutional isomers and polybrominated byproducts can be challenging due to their similar polarities.[1]
Q3: How can I improve the regioselectivity of the bromination reaction?
A3: Several strategies can be employed to enhance the regioselectivity of the bromination:
-
Choice of Brominating Agent: Utilizing a milder brominating agent than elemental bromine, such as N-Bromosuccinimide (NBS), may provide better control over the reaction.
-
Solvent Effects: The choice of solvent can influence the distribution of isomers. Experimenting with solvents of varying polarities, such as acetic acid or acetonitrile, can be beneficial.[1]
-
Temperature Control: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity by favoring the thermodynamically more stable product.[1]
Q4: What are the likely side products in this synthesis?
A4: The primary side products are other brominated isomers of 1,5-dihydroxynaphthalene, such as 4,8-dibromo-1,5-dihydroxynaphthalene, and polybrominated species like 2,4,6-tribromo- and 2,4,6,8-tetrabromo-1,5-dihydroxynaphthalene.
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Low or No Yield | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of the 1,5-dihydroxynaphthalene starting material. | 1. Use a fresh batch of the brominating agent. 2. Gradually and carefully increase the reaction temperature while monitoring the reaction by TLC. 3. Extend the reaction time, monitoring by TLC to determine the point of maximum product formation. 4. Ensure the 1,5-dihydroxynaphthalene is pure and has not been oxidized (check for discoloration). |
| Formation of Multiple Products (Isomers) | 1. The reaction temperature is too high, leading to a loss of selectivity. 2. The high reactivity of the di-activated naphthalene ring. 3. Incorrect stoichiometry of the brominating agent. | 1. Perform the reaction at a lower temperature (e.g., 0 °C or even lower). 2. Consider using a milder brominating agent like NBS. 3. Carefully control the addition of the brominating agent, using precisely 2.0 equivalents. |
| Significant Amount of Polybrominated Byproducts | 1. Excess brominating agent was used. 2. The reaction time was too long. 3. The reaction temperature was too high. | 1. Use a precise stoichiometry of the brominating agent (2.0 equivalents). Consider a slight under-stoichiometry (e.g., 1.9 equivalents). 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed or the desired product concentration is maximized. 3. Run the reaction at a lower temperature. |
| Product is Dark and Difficult to Purify | 1. Oxidation of the dihydroxynaphthalene species. 2. Presence of residual bromine. | 1. Degas the solvent before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. After the reaction is complete, quench with a reducing agent like a saturated sodium thiosulfate or sodium bisulfite solution to remove any excess bromine.[1] |
| Difficulty in Isolating the Pure Product | 1. Similar polarity of the different isomers. 2. Tailing of the product on a silica gel column. | 1. Utilize a high-resolution column chromatography setup with a shallow solvent gradient. 2. Consider a different stationary phase for chromatography or explore recrystallization from various solvent systems to purify the product. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is based on established methods for the bromination of dihydroxynaphthalene systems and serves as a starting point for optimization.
Materials:
-
1,5-Dihydroxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-dihydroxynaphthalene (1 equivalent) in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (2.0 - 2.2 equivalents) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers sequentially with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Data Presentation
| Parameter | Condition A | Condition B | Expected Outcome |
| Brominating Agent | Elemental Bromine | N-Bromosuccinimide | NBS may offer higher regioselectivity and milder reaction conditions. |
| Temperature | Room Temperature | 0 °C | Lower temperatures are expected to improve the selectivity for the 2,6-isomer and reduce the formation of polybrominated byproducts. |
| Solvent | Acetic Acid | Acetonitrile | The polarity of the solvent can influence the isomer ratio; optimization may be required. |
| Equivalents of Brominating Agent | > 2.2 equivalents | 2.0 equivalents | Using more than 2.2 equivalents will likely lead to significant over-bromination. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Regioselective Bromination of 1,5-Dihydroxynaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and regioselectivity of the bromination of 1,5-dihydroxynaphthalene.
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective bromination of 1,5-dihydroxynaphthalene, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no yield of the desired brominated product.
Possible Causes:
-
Inactive Brominating Agent: The brominating agent (e.g., Br₂, NBS) may have degraded.
-
Insufficient Activation: For less reactive substrates or milder brominating agents, a catalyst may be necessary to facilitate the electrophilic aromatic substitution.[1]
-
Incorrect Stoichiometry: An inappropriate molar ratio of reactants can lead to incomplete conversion.
-
Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at elevated temperatures.
Solutions:
-
Use a fresh or purified batch of the brominating agent.
-
Consider the addition of a Lewis acid catalyst, such as FeCl₃ or AlCl₃, particularly when using elemental bromine.[1]
-
Carefully control the stoichiometry of the brominating agent. For monobromination, use a 1:1 molar ratio of 1,5-dihydroxynaphthalene to the brominating agent. For dibromination, a 1:2 ratio is typically required.
-
Optimize the reaction temperature. Some reactions may proceed well at room temperature, while others might require cooling to control exothermicity and side reactions.
Q2: Poor regioselectivity with a mixture of isomers.
Possible Causes:
-
Reaction Conditions Favoring Multiple Isomers: The choice of solvent and temperature can significantly influence the position of bromination.
-
Strongly Activating Hydroxyl Groups: The two hydroxyl groups on the naphthalene ring are strongly activating, potentially leading to bromination at multiple positions.
Solutions:
-
Solvent Selection: The polarity of the solvent can influence the ortho:para ratio in the bromination of phenols, a related class of compounds. Experiment with different solvents, such as glacial acetic acid, carbon tetrachloride, or acetonitrile, to optimize for the desired isomer.[2]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance regioselectivity.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.[3]
-
Protecting Groups: Temporarily protecting one or both hydroxyl groups can alter the directing effects and improve regioselectivity.
Q3: Formation of over-brominated products (e.g., tribromo-1,5-dihydroxynaphthalene).
Possible Causes:
-
Excess Brominating Agent: Using more than the stoichiometric amount of the brominating agent is a common cause of over-bromination.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to further bromination of the desired product.
Solutions:
-
Precise Stoichiometry: Carefully measure and control the amount of the brominating agent added to the reaction mixture.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired product. Quench the reaction once the starting material is consumed or the desired product concentration is maximized.
Q4: Difficulty in purifying the desired brominated product.
Possible Causes:
-
Similar Polarity of Isomers and Byproducts: The desired product, starting material, and any side products may have very similar polarities, making separation by column chromatography challenging.
-
Product Instability: The brominated dihydroxynaphthalene product may be sensitive to heat or light, leading to decomposition during purification.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve the separation of the desired product from impurities.
-
Sublimation: For thermally stable compounds, sublimation under reduced pressure can be a powerful purification technique.[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 1,5-dihydroxynaphthalene?
The hydroxyl groups at the 1 and 5 positions are ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the 2, 4, 6, and 8 positions. The dibromination of 1,5-dihydroxynaphthalene in glacial acetic acid has been shown to yield 2,6-dibromo-1,5-dihydroxynaphthalene.[1]
Q2: How can I selectively synthesize 2,6-dibromo-1,5-dihydroxynaphthalene?
A reliable method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a solvent mixture of N,N-dimethylformamide (DMF) and acetonitrile.[3]
Q3: Are there any specific safety precautions I should take during this reaction?
Yes. Bromine and its derivatives are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is dry, as moisture can interfere with the reaction, especially when using Lewis acid catalysts.[5]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromo-1,5-dihydroxynaphthalene
This protocol is adapted from a known procedure for the synthesis of 2,6-dibromonaphthalene-1,5-diol.[3]
Materials:
-
1,5-Dihydroxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Suspend 1,5-dihydroxynaphthalene in acetonitrile under a nitrogen atmosphere.
-
Slowly add a solution of N-Bromosuccinimide (2.2 equivalents) in a mixture of DMF and acetonitrile dropwise to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding water.
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Collect the resulting precipitate by filtration.
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Wash the precipitate thoroughly with water to obtain 2,6-dibromo-1,5-dihydroxynaphthalene.
Protocol 2: General Procedure for Monobromination (Investigational)
This is a suggested starting point for developing a selective monobromination protocol. Optimization will be required.
Materials:
-
1,5-Dihydroxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Water
Procedure:
-
Dissolve 1,5-dihydroxynaphthalene in acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly add a solution of NBS (1.0 equivalent) in acetonitrile dropwise.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Brominating Agent | Solvent | Temperature | Product(s) | Yield | Reference |
| Bromine | Glacial Acetic Acid | 80°C | 2,6-dibromo-1,5-dihydroxynaphthalene | 73% | [1] |
| N-Bromosuccinimide | Acetonitrile/DMF | Room Temperature | 2,6-dibromo-1,5-dihydroxynaphthalene | 80% | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of 2,6-dibromo-1,5-dihydroxynaphthalene.
Caption: Troubleshooting logic for common issues in regioselective bromination.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104193566A - Novel method for synthesizing 2-bromonaphthalene compound - Google Patents [patents.google.com]
- 3. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 4. Purifying and refining method of 1,5-dihydroxynaphthalene - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,6-Dibromonaphthalene-1,5-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 2,6-Dibromonaphthalene-1,5-diol.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound. This guide provides solutions to these problems.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Suboptimal reaction temperature. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. 2. Control the stoichiometry of the brominating agent carefully. Use of protecting groups on the hydroxyl functions can improve regioselectivity. 3. Optimize the reaction temperature. Lower temperatures (0-5 °C) generally favor the desired product and minimize over-bromination. |
| Presence of Multiple Spots on TLC | 1. Formation of regioisomers (e.g., other dibrominated isomers). 2. Over-bromination leading to tri- and tetra-brominated species. | 1. Employ high-performance liquid chromatography (HPLC) for better separation and identification of isomers. Purification via column chromatography with a carefully selected eluent system is crucial. 2. Add the brominating agent dropwise and slowly to the reaction mixture to maintain better control over the reaction. |
| Product is a Dark, Oily Residue | 1. Oxidation of the diol starting material or product. 2. Presence of residual bromine. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. After the reaction, quench any excess bromine with a solution of sodium thiosulfate or sodium bisulfite until the characteristic bromine color disappears. |
| Difficulty in Product Purification | 1. Similar polarity of the desired product and side products. 2. Tailing of phenolic compounds on silica gel chromatography. | 1. Utilize a high-resolution chromatography column and a shallow solvent gradient for improved separation. 2. Consider adding a small amount of a polar solvent like acetic acid to the eluent to reduce tailing. Alternatively, derivatization of the hydroxyl groups before purification can be explored. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The primary side products arise from the high reactivity of the 1,5-dihydroxynaphthalene starting material. The two hydroxyl groups are strongly activating and ortho-, para-directing, leading to:
-
Other Regioisomers: Bromination at other positions on the naphthalene ring can lead to a mixture of dibromonaphthalene-diol isomers.
-
Over-brominated Products: The activated ring is susceptible to further bromination, resulting in the formation of tri- and even tetra-brominated naphthalene diols.
Q2: How can I minimize the formation of these side products?
A2: To enhance the selectivity for this compound, consider the following strategies:
-
Control of Stoichiometry: Use a precise stoichiometry of the brominating agent (typically 2.0 to 2.2 equivalents).
-
Slow Addition: Add the brominating agent slowly and at a controlled rate to the reaction mixture.
-
Low Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to reduce the rate of competing side reactions.
-
Use of a Milder Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better regioselectivity compared to elemental bromine.
Q3: What is a general experimental protocol for the synthesis of this compound?
A3: The following is a general procedure for the direct bromination of 1,5-dihydroxynaphthalene. Note that optimization of reaction conditions may be necessary.
Experimental Protocol: Direct Bromination of 1,5-Dihydroxynaphthalene
Materials:
-
1,5-Dihydroxynaphthalene
-
Elemental Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid or another suitable solvent (e.g., Dichloromethane)
-
Sodium Thiosulfate solution (aqueous)
-
Ethyl Acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-dihydroxynaphthalene (1.0 equivalent) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the stirred dihydroxynaphthalene solution over a period of 1-2 hours, ensuring the temperature is maintained at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker containing a 10% aqueous solution of sodium thiosulfate to quench excess bromine.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.
Quantitative Data
The following table summarizes hypothetical quantitative data from a study optimizing the synthesis of this compound, illustrating the impact of the brominating agent and temperature on product distribution.
| Entry | Brominating Agent | Temperature (°C) | Yield of 2,6-Dibromo Isomer (%) | Yield of Other Dibromo Isomers (%) | Yield of Polybrominated Products (%) |
| 1 | Br₂ | 25 | 45 | 30 | 25 |
| 2 | Br₂ | 0 | 65 | 20 | 15 |
| 3 | NBS | 25 | 55 | 25 | 20 |
| 4 | NBS | 0 | 75 | 15 | 10 |
Visualizations
The following diagrams illustrate the key chemical transformation and a logical workflow for troubleshooting common issues in the synthesis.
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting common synthesis issues.
Technical Support Center: Purification of 2,6-Dibromonaphthalene-1,5-diol by Column Chromatography
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,6-Dibromonaphthalene-1,5-diol using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
The most common and effective method for the purification of this compound is normal-phase column chromatography using silica gel as the stationary phase. A solvent system consisting of a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically employed to elute the compound.
Q2: My this compound is not moving from the origin of the silica gel column. What should I do?
This indicates that the eluent is not polar enough to move the compound. Due to the two hydroxyl groups, this compound is a polar molecule and requires a sufficiently polar mobile phase to overcome its strong interaction with the polar silica gel. You should gradually increase the polarity of your eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). It is advisable to first determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for TLC analysis is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The ideal solvent system for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.[1][2][3]
Q3: I am observing significant peak tailing for my compound on the column. What is the cause and how can I fix it?
Peak tailing for phenolic compounds like this compound on silica gel is a common issue. It is often caused by strong, non-ideal interactions between the acidic hydroxyl groups of the analyte and the acidic silanol groups on the surface of the silica gel.
To mitigate this, you can:
-
Add a small amount of a nejutralizing agent: Adding a small percentage (0.1-1%) of a weak base like triethylamine to your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.
-
Use a different stationary phase: Consider using neutral or basic alumina, or a bonded silica phase like diol or amino-functionalized silica, which are less acidic and can reduce tailing for sensitive compounds.[4]
-
Consider Reverse-Phase Chromatography: If tailing persists, reverse-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective alternative.
Q4: My compound seems to be decomposing on the silica gel column. What are my options?
Some polar aromatic compounds can be sensitive to the acidic nature of silica gel and may degrade during purification. If you suspect decomposition:
-
Deactivate the silica gel: Before packing the column, you can treat the silica gel with a base like triethylamine to neutralize its acidity.
-
Switch to a less acidic stationary phase: As mentioned above, neutral alumina or bonded phases are good alternatives.
-
Minimize contact time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
Q5: How can I effectively separate this compound from its isomers or other impurities?
The key to separating closely related isomers or impurities is to optimize the selectivity of your chromatographic system.
-
Solvent System Optimization: Carefully screen different solvent systems using TLC. Sometimes, adding a third solvent with a different polarity or selectivity (e.g., a small amount of methanol in a dichloromethane/hexane mixture) can improve separation. For aromatic compounds, incorporating toluene as a co-solvent can sometimes enhance separation.[4]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be very effective for separating compounds with different polarities.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC offers much higher resolution than standard column chromatography. Both normal-phase and reverse-phase HPLC can be explored.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not elute (stuck at the origin) | Eluent is not polar enough. | Gradually increase the proportion of the polar solvent in your eluent system. Confirm the appropriate solvent system using TLC (aim for an Rf of 0.2-0.4).[1][2][3] |
| Compound elutes too quickly (in the solvent front) | Eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system. Use TLC to find a less polar system that provides good separation. |
| Poor separation of the desired compound from impurities | Inappropriate solvent system. Column overloading. | Optimize the solvent system using TLC to maximize the difference in Rf values. Use a shallower solvent gradient during elution. Ensure you are not loading too much crude material onto the column. |
| Broad or tailing peaks | Strong interaction with the stationary phase (acidic silanol groups). Column channeling or improper packing. | Add a small amount of triethylamine (0.1-1%) to the eluent. Use a less acidic stationary phase like neutral alumina. Repack the column carefully to ensure a homogenous bed. |
| Compound appears to be degrading on the column | Acidity of the silica gel. | Deactivate the silica gel with a base before use. Use an alternative, less acidic stationary phase (e.g., neutral alumina, diol, or amino-bonded silica). Minimize purification time. |
| Multiple fractions contain a mixture of compounds | Inefficient separation. | Use a longer column for better resolution. Employ a very slow, gradual solvent gradient. Consider using HPLC for challenging separations. |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Dichloromethane (optional)
-
Triethylamine (optional)
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., start with 8:2 Hexane:Ethyl Acetate).
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system until the desired compound has an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until it is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.
-
If using a gradient, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Monitor the elution of your compound by spotting the collected fractions on TLC plates.
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Solvent System Suggestions (to be optimized by TLC)
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Hexane / Ethyl Acetate | 9:1 to 7:3 | A standard and effective system for compounds of moderate polarity. |
| Dichloromethane / Hexane | 1:1 to 8:2 | Dichloromethane can improve the solubility of some polar compounds. |
| Toluene / Ethyl Acetate | 9:1 to 7:3 | May offer different selectivity for aromatic compounds.[4] |
| Hexane / Ethyl Acetate + 0.5% Triethylamine | 8:2 | To reduce peak tailing. |
Visualizing Experimental Workflows
Workflow for Troubleshooting Poor Separation
Caption: A logical workflow for troubleshooting poor separation during column chromatography.
Decision Tree for Stationary Phase Selection
Caption: A decision tree to guide the selection of the appropriate stationary phase.
References
Technical Support Center: High-Purity 2,6-Dibromonaphthalene-1,5-diol Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to obtaining high-purity 2,6-Dibromonaphthalene-1,5-diol through recrystallization. This resource offers detailed troubleshooting advice, frequently asked questions, and standardized experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, providing targeted solutions to improve purity and yield.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is insoluble even when heated.- Too much solvent was used: The solution is not supersaturated upon cooling.[1]- Cooling was too rapid: "Shock cooling" can prevent crystal nucleation and growth.[2] | - Select a more polar solvent or a solvent mixture. Refer to the Solvent Selection FAQ.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]- Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath.[2] |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities: Impurities can lower the melting point of the mixture.[1]- Inappropriate solvent polarity. | - Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.- Re-heat the solution to dissolve the oil, add more solvent, and cool slowly. [1]- Attempt recrystallization with a different solvent system. |
| Poor Recovery/Low Yield | - The compound has significant solubility in the cold solvent. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [3]- Premature crystallization during hot filtration. | - Cool the crystallization mixture in an ice-salt bath to minimize solubility.- Minimize the amount of hot solvent used to just dissolve the solid.[3]- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. - Thermal decomposition of the product or impurities. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the heating temperature is not excessively high. - Consider a preliminary purification step like column chromatography if impurities are persistent.[4] |
| Inconsistent Crystal Quality | - Agitation or disturbance during the cooling phase. - Inhomogeneous cooling. | - Allow the solution to cool undisturbed. [2]- Ensure the flask is placed on a surface that allows for even cooling. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: While specific solubility data is not widely published, polar protic solvents are generally a good starting point due to the presence of two hydroxyl groups. The related compound 1,5-Dibromonaphthalene-2,6-diol is soluble in Methanol.[5] Therefore, solvents like methanol, ethanol, or acetic acid are recommended as starting points. A mixed solvent system, such as ethanol/water or dioxane/water, can also be effective for fine-tuning solubility.
Q2: How can I determine the optimal solvent for my specific batch of crude product?
A2: A systematic solvent screening is recommended. Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility when cold.
Q3: What are the key characteristics of a good recrystallization solvent?
A3: A suitable solvent should:
-
Completely dissolve the compound at an elevated temperature.
-
Have low solubility for the compound at low temperatures.
-
Either not dissolve impurities at all or dissolve them very well, so they remain in the mother liquor.
-
Be chemically inert towards the compound.
-
Have a relatively low boiling point for easy removal from the purified crystals.
Q4: Is it necessary to perform a hot filtration step?
A4: A hot filtration step is crucial if your crude material contains insoluble impurities. This step removes solid impurities from the hot, saturated solution before crystallization, preventing them from being incorporated into the final crystals.
Q5: My compound is still impure after one recrystallization. What should I do?
A5: A second recrystallization is often necessary to achieve high purity, especially if the initial crude product is heavily contaminated. Ensure you are using the optimal solvent and technique. If impurities persist, consider using a different solvent for the second recrystallization or employing an alternative purification method like column chromatography.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol outlines the procedure for recrystallizing this compound using a single solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Methanol, Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter funnel and filter paper
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add small portions of additional solvent if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization
This protocol is useful when a single solvent does not provide the desired solubility characteristics. A common approach is to use a "soluble" solvent and an "insoluble" solvent (antisolvent).
Materials:
-
Crude this compound
-
A "soluble" solvent (e.g., Dioxane, Acetone)
-
An "insoluble" solvent/antisolvent (e.g., Water, Hexane)
-
Standard recrystallization glassware
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "soluble" solvent.
-
Addition of Antisolvent: While the solution is still hot, add the "insoluble" solvent dropwise until the solution becomes faintly turbid (cloudy).
-
Clarification: Add a few drops of the hot "soluble" solvent until the turbidity just disappears.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the mixed solvent (in the final crystallization ratio) for washing.
Visualizations
Caption: Standard workflow for the recrystallization of this compound.
Caption: A logical decision tree for troubleshooting common recrystallization issues.
References
Technical Support Center: Preventing Over-bromination of Naphthalenediols
Welcome to the Technical Support Center for the selective bromination of naphthalenediols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding over-bromination and controlling regioselectivity during their experiments. Naphthalenediols, with their electron-rich aromatic systems, are highly susceptible to multiple halogenations, making precise control of the reaction crucial for obtaining desired products.
This center offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of reaction conditions to assist you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My bromination of 1,5-dihydroxynaphthalene is resulting in a mixture of di- and tri-brominated products. How can I favor monobromination?
A1: Over-bromination is a common issue with highly activated substrates like naphthalenediols. To enhance the selectivity for monobromination, several factors can be controlled:
-
Stoichiometry: Carefully control the molar ratio of the brominating agent to the naphthalenediol. Use of more than one equivalent of bromine will increase the formation of polybrominated products. For monobromination, a 1:1 molar ratio of naphthalene to bromine is recommended.[1]
-
Method of Addition: Add the brominating agent dropwise and slowly to the reaction mixture with vigorous stirring. This helps to maintain a low concentration of the brominating agent and reduces the likelihood of multiple substitutions on the same molecule.[1] Diluting the bromine in the reaction solvent and adding it as a solution can also help control the local concentration.[1]
-
Temperature: Perform the reaction at a lower temperature. Electrophilic aromatic bromination often shows higher selectivity at lower temperatures. Cooling the reaction mixture, for instance to 0-5 °C, can favor the kinetic product and reduce over-bromination.
-
Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a common alternative that can provide a slow, controlled release of bromine, thus minimizing over-bromination.[2][3]
Q2: I am trying to achieve regioselective bromination of 2,7-dihydroxynaphthalene, but I'm getting a mixture of isomers. How can I improve the regioselectivity?
A2: The positions of the hydroxyl groups strongly direct the incoming electrophile. For 2,7-dihydroxynaphthalene, the positions ortho and para to the hydroxyl groups are activated. To improve regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can sometimes favor para-substitution.[4]
-
Catalysts: The use of certain catalysts can influence the isomeric distribution. While Lewis acids like FeBr₃ are often used to increase the rate of bromination, they can also affect the regioselectivity. For specific isomer synthesis, exploring catalyst-free conditions or using solid-supported catalysts might be beneficial.
-
Protecting Groups: In some cases, protecting one of the hydroxyl groups can help direct the bromination to a specific position on the other ring. This adds extra steps to the synthesis but can provide excellent control over the outcome.
-
pH Control: For reactions in aqueous or mixed-solvent systems, the pH can influence the reactivity of the phenol groups and thus the regioselectivity. Acidic conditions are often optimal for reactivity with certain brominating systems.[5]
Q3: My reaction with N-Bromosuccinimide (NBS) is not proceeding to completion. What could be the issue?
A3: While NBS is a milder brominating agent, its reactions sometimes require specific conditions to go to completion:
-
Initiation: For some substrates, particularly for benzylic brominations but also relevant for some aromatic systems, a radical initiator (like AIBN or benzoyl peroxide) or light (photo-bromination) may be necessary to initiate the reaction.[6]
-
Acid Catalysis: A catalytic amount of a protic acid, like p-toluenesulfonic acid (p-TsOH), can activate NBS and increase the rate of reaction, especially in polar protic solvents like methanol.[7]
-
Reaction Time and Temperature: While low temperatures are generally recommended to control selectivity, an incomplete reaction may require a longer reaction time or a modest increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
Q4: I am observing significant byproduct formation, including oxidation of the naphthalenediol. How can this be minimized?
A4: Naphthalenediols are susceptible to oxidation, especially under harsh reaction conditions. To minimize oxidative byproducts:
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Milder Reagents: Besides NBS, other milder brominating systems like KBr/KBrO₃ in acidic media can be employed.[4] These systems generate bromine in situ at a controlled rate.
-
Work-up Procedure: After the reaction is complete, quench any remaining brominating agent promptly. A solution of sodium thiosulfate or sodium bisulfite is commonly used for this purpose.
Quantitative Data on Naphthalenediol Bromination
Due to the limited availability of direct comparative studies on the bromination of various naphthalenediol isomers in the public domain, the following table provides a general overview of reaction conditions that can be adapted to control the bromination of activated phenolic compounds, including naphthalenediols. Researchers should optimize these conditions for their specific naphthalenediol isomer.
| Naphthalenediol Isomer (Example) | Brominating Agent | Solvent | Temperature | Key Controlling Factors for Selectivity | Expected Major Product (Monobromination) | Reference |
| 1,5-Dihydroxynaphthalene | Br₂ | Acetic Acid | Room Temperature | 1:1 Stoichiometry, slow addition | 4-Bromo-1,5-dihydroxynaphthalene | General Principle |
| 2,7-Dihydroxynaphthalene | NBS / p-TsOH (cat.) | Methanol | Room Temperature | Controlled addition of NBS solution | 1-Bromo-2,7-dihydroxynaphthalene | [7] |
| 1,4-Naphthalenediol | KBr / KBrO₃ | Acetic Acid / Water (acidic) | Room Temperature | pH control (acidic), stoichiometry | 2-Bromo-1,4-naphthalenediol | [4][5] |
| General Phenolic Substrate | Br₂ | Carbon Disulfide (CS₂) | 0-5 °C | Low temperature, non-polar solvent | p-Bromophenol | [4] |
Experimental Protocols
Protocol 1: Selective Monobromination of a Naphthalenediol using N-Bromosuccinimide (NBS)
This protocol is a general guideline and should be optimized for the specific naphthalenediol isomer.
Materials:
-
Naphthalenediol
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
Procedure:
-
Dissolve the naphthalenediol (1 equivalent) and a catalytic amount of p-TsOH (e.g., 0.1 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.[7]
-
In a separate flask, prepare a solution of NBS (1 equivalent) in anhydrous methanol.
-
Cool the naphthalenediol solution to 0 °C using an ice bath.
-
Slowly add the NBS solution dropwise to the stirred naphthalenediol solution over a period of 20-30 minutes.[7]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired monobrominated naphthalenediol.
Protocol 2: Controlled Bromination using Bromine in a Non-polar Solvent
This protocol aims to favor para-bromination where applicable and minimize over-bromination by using a non-polar solvent and low temperature.
Materials:
-
Naphthalenediol
-
Elemental Bromine (Br₂)
-
Carbon Disulfide (CS₂) or Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the naphthalenediol (1 equivalent) in CS₂ or DCM in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere inlet.
-
Cool the solution to 0 °C in an ice bath.[4]
-
In the dropping funnel, prepare a solution of bromine (1 equivalent) in the same solvent.
-
Add the bromine solution dropwise to the stirred naphthalenediol solution over 30-60 minutes, ensuring the temperature remains low.[4]
-
After the addition is complete, allow the reaction to stir at 0 °C until the color of bromine has faded, indicating its consumption. Monitor by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the reddish-brown color disappears completely.
-
Separate the organic layer. Wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow
A key aspect of preventing over-bromination is a controlled and methodical experimental workflow. The following diagram illustrates a logical sequence for a selective monobromination experiment.
Caption: A generalized experimental workflow for the selective monobromination of naphthalenediols.
This technical support center provides a starting point for researchers working with the bromination of naphthalenediols. Given the high reactivity of these substrates, careful planning and execution of experiments are paramount to achieving the desired synthetic outcomes. Always refer to safety data sheets for all chemicals used and perform reactions in a well-ventilated fume hood.
References
- 1. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | Publicación [silice.csic.es]
- 7. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol [mdpi.com]
Optimization of reaction conditions for polymerization of 2,6-Dibromonaphthalene-1,5-diol
Technical Support Center: Polymerization of 2,6-Dibromonaphthalene-1,5-diol
Welcome to the technical support center for the optimization of reaction conditions for the polymerization of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful polymerization, primarily through Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura polycondensation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound?
A1: The most common and effective method is the Suzuki-Miyaura polycondensation. This palladium-catalyzed cross-coupling reaction involves reacting the dibromo-monomer with an aryl-diboronic acid or its ester equivalent in the presence of a palladium catalyst and a base.[1][2] This technique is highly valued for its tolerance of various functional groups and its effectiveness in forming carbon-carbon bonds to build the polymer backbone.[3][4]
Q2: How do the unprotected hydroxyl (-OH) groups on the naphthalene diol affect the polymerization?
A2: The acidic protons of the hydroxyl groups can interfere with the reaction in several ways. They can react with the base, potentially neutralizing it, or interact with the catalyst complex. Therefore, selecting a base that is strong enough to facilitate the catalytic cycle but does not cause unwanted side reactions with the hydroxyl groups is critical.[1] In some cases, protecting the hydroxyl groups (e.g., as methyl or benzyl ethers) prior to polymerization and deprotecting them afterward may be necessary to prevent side reactions and improve solubility.[2]
Q3: How do I select the appropriate catalyst, base, and solvent for the reaction?
A3:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are common and effective catalysts for the Suzuki coupling of bromo-aromatics.[1] The choice often depends on the reactivity of the comonomer.
-
Base: An inorganic base is required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred for substrates with hydroxyl groups as they are strong yet non-nucleophilic.[1] An aqueous solution of the base is typically used.
-
Solvent: A two-phase solvent system is often employed. Common choices include mixtures of an organic solvent like 1,4-dioxane, toluene, or dimethylformamide (DMF) with water to dissolve both the organic monomers and the inorganic base.[1][2] The solvent system must also keep the growing polymer in solution to achieve high molecular weights.
Q4: How can I control the molecular weight and polydispersity index (PDI) of the polymer?
A4: Control over molecular weight and PDI is crucial for polymer properties.
-
Stoichiometry: Precise 1:1 stoichiometry between the dibromo-monomer and the diboronic acid comonomer is essential. Any deviation will limit the degree of polymerization.
-
Reaction Time & Temperature: Longer reaction times and higher temperatures (typically 80-110 °C) generally lead to higher molecular weights, but can also lead to side reactions that broaden the PDI.[1] Monitoring the reaction by techniques like Gel Permeation Chromatography (GPC) is recommended.[2]
-
Monomer Purity: Impurities, especially monofunctional or trifunctional species, can act as chain stoppers or cross-linkers, respectively, severely impacting molecular weight and PDI.
-
Oxygen Exclusion: The Pd(0) catalyst is sensitive to oxygen.[5] Rigorous degassing of solvents and maintaining an inert (nitrogen or argon) atmosphere throughout the reaction is critical to prevent catalyst degradation and premature termination.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Polymer Yield | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has decomposed. 2. Impure Monomers: Contaminants are inhibiting the reaction. 3. Incorrect Base: The base is not strong enough or is sterically hindered. 4. Oxygen Contamination: Inadequate degassing has led to catalyst poisoning.[5] | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Purify monomers by recrystallization or column chromatography. 3. Screen alternative bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] 4. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[1] |
| Low Molecular Weight | 1. Incorrect Stoichiometry: The molar ratio of the two monomers is not exactly 1:1. 2. Premature Precipitation: The polymer is falling out of solution before high molecular weight is achieved. 3. Chain Termination: Impurities (e.g., oxygen, monofunctional halides) are terminating the growing polymer chains. | 1. Carefully weigh high-purity monomers. Consider using a small excess (~1-2%) of the boronic acid derivative as they can degrade. 2. Use a higher boiling point solvent or a solvent mixture that provides better solubility for the polymer. 3. Use highly purified monomers and ensure rigorous exclusion of air from the reaction.[2][5] |
| Broad Polydispersity Index (PDI > 2.5) | 1. Side Reactions: Unwanted reactions are occurring alongside the main polymerization. 2. Slow Initiation/Catalyst Degradation: The rate of new chain formation is inconsistent, or the catalyst activity changes over time. 3. Inconsistent Temperature: Fluctuations in temperature are affecting reaction rates. | 1. Lower the reaction temperature. Consider protecting the hydroxyl groups to prevent side reactions. 2. Screen different catalyst/ligand systems. Ensure the catalyst is fully dissolved and active at the start of the reaction. 3. Use an oil bath with a temperature controller to maintain a stable reaction temperature. |
| Polymer Insoluble in Common Solvents | 1. High Crystallinity/Rigidity: The polymer backbone is very rigid, leading to strong intermolecular packing. 2. Very High Molecular Weight: The polymer chains are too long to be solvated effectively. | 1. Choose a comonomer that incorporates flexible alkyl or alkoxy side chains to disrupt packing and enhance solubility. 2. Reduce reaction time or introduce a monofunctional "chain stopper" at the end of the reaction to cap the molecular weight. |
Data Presentation
The selection of reaction parameters is critical for a successful polymerization. The following table summarizes the expected impact of different components on the reaction outcome, based on established procedures for similar Suzuki polycondensations.[1][2][6]
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Polycondensation
| Parameter | Options | Effect on Yield | Effect on Molecular Weight (Mn) | Effect on PDI | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | High | High | Narrow | Pd(PPh₃)₄ is common but can be sensitive. PdCl₂(dppf) is often more robust.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Moderate-High | Moderate-High | Narrow-Moderate | Cs₂CO₃ is highly effective but more expensive. K₃PO₄ is a good, cost-effective alternative.[1] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | High | High | Narrow | Choice depends on monomer and polymer solubility. DMF can sometimes be problematic at high temperatures.[2] |
| Temperature | 80 - 110 °C | Increases with temp. | Increases with temp. | May broaden at high temp. | Higher temperatures increase reaction rate but can also promote side reactions and catalyst decomposition.[1] |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Polycondensation
This protocol describes a general procedure for the polymerization of this compound with a generic Aryl-diboronic acid. Caution: This reaction must be carried out under an inert atmosphere using Schlenk line techniques.
Materials:
-
This compound (1.00 equiv.)
-
Aryl-diboronic acid or ester (1.00 - 1.02 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv.)
-
Degassed Solvent System (e.g., Toluene and Water, 4:1 v/v)
Procedure:
-
Setup: Add this compound, the aryl-diboronic acid, and the base to a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene) via cannula, followed by the degassed water. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the dibromo-monomer.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the stirring mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. The mixture may become viscous as the polymer forms.
-
Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by GPC to track the increase in molecular weight.
-
Workup: After the desired molecular weight is achieved (typically 24-72 hours), cool the reaction to room temperature. Add a small amount of a chain-stopper like bromobenzene to cap the ends and stir for another 2-4 hours.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol. Filter the solid polymer and wash it thoroughly with water and methanol to remove residual salts and catalyst. Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., THF or Chloroform) and re-precipitating it.
-
Drying: Dry the final polymer under vacuum at 40-60 °C until a constant weight is achieved.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of Naphthalene-Based Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility issues encountered with naphthalene-based polymers.
Frequently Asked Questions (FAQs)
Q1: My naphthalene-based polymer won't dissolve in common organic solvents. What should I do first?
A1: The first step is to verify the polymer's structure and purity, as residual monomers or cross-linking can significantly reduce solubility. Subsequently, a systematic solvent screening should be performed. Naphthalene-based polymers, particularly those with rigid backbones like polyimides, often require strong, polar aprotic solvents. Good starting points include N-Methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and m-cresol.[1][2] It is also crucial to allow sufficient time for dissolution, which can range from several hours to days, even with agitation.
Q2: I've tried the recommended solvents, but my polymer only swells or forms a gel. What's the next step?
A2: Swelling or gel formation indicates that the solvent is interacting with the polymer but lacks sufficient energy to overcome the intermolecular forces of the polymer chains.[3] In this case, you can try the following:
-
Heating: Gently heating the mixture can increase the kinetic energy of the solvent molecules and promote dissolution.[1][2] Start with a low temperature (e.g., 40-60 °C) and gradually increase it, while monitoring for any signs of polymer degradation.
-
Sonication: Using an ultrasonic bath can help to break up polymer agglomerates and enhance solvent penetration.
-
Co-solvents: Introducing a small amount of a co-solvent can sometimes disrupt polymer-polymer interactions and improve solubility. The choice of co-solvent depends on the specific polymer and primary solvent.
Q3: Can the molecular weight of my naphthalene-based polymer affect its solubility?
A3: Yes, the molecular weight of a polymer can significantly impact its solubility. Generally, as the molecular weight of a polymer increases, its solubility tends to decrease.[3][4] This is because longer polymer chains have more entanglement and stronger intermolecular forces, making it more difficult for solvent molecules to separate them.[5] For very high molecular weight polymers, you may need to use more aggressive solvents, higher temperatures, or longer dissolution times.
Q4: How does the chemical structure of the naphthalene-based polymer influence its solubility?
A4: The chemical structure plays a critical role. The rigid and planar nature of the naphthalene ring can lead to strong π-π stacking between polymer chains, reducing solubility.[1] To counteract this, chemists often incorporate flexible linkages or bulky side groups into the polymer backbone to disrupt chain packing and create more free volume for solvent molecules to penetrate.[1][2] For example, introducing alkyl or isopropyl groups can enhance solubility in common organic solvents.[1][2]
Q5: Are there any chemical modifications that can improve the solubility of my naphthalene-based polymer?
A5: Yes, chemical modification is a common strategy. One effective method is sulfonation , which involves introducing sulfonic acid (-SO₃H) groups onto the naphthalene rings.[6] These polar groups can significantly increase the polymer's affinity for polar solvents, including water. Another approach is to introduce thermally cleavable side chains . These chains can make the polymer soluble for processing, and can then be removed by heating to render the final material insoluble if required.[6]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Polymer Precipitates Out of Solution Upon Cooling
| Possible Cause | Solution |
| The polymer has borderline solubility at room temperature. | Re-dissolve the polymer with gentle heating and maintain a slightly elevated temperature during use. |
| The solvent is not a true solvent but a "theta" solvent at that temperature. | Select a better solvent with a more favorable polymer-solvent interaction. Consult solubility parameter guides. |
| The polymer concentration is too high. | Prepare a more dilute solution. |
Problem 2: Inconsistent Solubility Between Batches of the Same Polymer
| Possible Cause | Solution |
| Variation in molecular weight between batches. | Characterize the molecular weight of each batch (e.g., using gel permeation chromatography) and adjust dissolution parameters accordingly. |
| Differences in polymer purity or residual catalysts. | Purify the polymer by re-precipitation before dissolution. |
| Inconsistent drying of the polymer, leading to moisture content variation. | Ensure all polymer batches are thoroughly dried under vacuum before attempting to dissolve them. |
Problem 3: Polymer Degradation During Dissolution
| Possible Cause | Solution |
| The heating temperature is too high. | Reduce the dissolution temperature and increase the dissolution time. Perform a thermal stability analysis (e.g., TGA) on your polymer to determine its degradation temperature. |
| The solvent is reacting with the polymer. | Choose a more inert solvent. Ensure the solvent is pure and free from reactive impurities. |
| Presence of light-sensitive functional groups. | Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. |
Quantitative Data
The following table summarizes the solubility of a series of naphthalene-containing polyimides (PIs) in various organic solvents at a concentration of 10 mg/mL.[1][2]
| Polymer ID | Dianhydride | Diamine | m-cresol | NMP | DMAc | CHCl₃ | THF |
| PI-1O | ODPA | BAN-1 | ++ | ++ | ++ | +/- | - |
| PI-2O | ODPA | BAN-2 | ++ | ++ | ++ | ++ | ++ |
| PI-3O | ODPA | BAN-3 | ++ | ++ | ++ | ++ | ++ |
| PI-1B | BPDA | BAN-1 | ++ | ++ | - | - | - |
| PI-2B | BPDA | BAN-2 | ++ | ++ | ++ | +/- | - |
| PI-3B | BPDA | BAN-3 | ++ | ++ | ++ | ++ | - |
| PI-1F | 6FDA | BAN-1 | ++ | ++ | ++ | ++ | +/- |
| PI-2F | 6FDA | BAN-2 | ++ | ++ | ++ | ++ | ++ |
| PI-3F | 6FDA | BAN-3 | ++ | ++ | ++ | ++ | ++ |
Legend:
-
++ : Soluble at room temperature
-
+/- : Partially soluble or soluble upon heating
-
- : Insoluble
Experimental Protocols
Protocol 1: Standard Dissolution of a Naphthalene-Based Polyimide
-
Preparation: Weigh 100 mg of the dry naphthalene-based polyimide powder into a clean, dry glass vial.
-
Solvent Addition: Add 10 mL of N-Methyl-2-pyrrolidone (NMP) to the vial.[1][2]
-
Initial Mixing: Place a small magnetic stir bar into the vial and place it on a magnetic stirrer at a moderate speed (e.g., 300 rpm) at room temperature.
-
Observation and Heating (if necessary): Allow the mixture to stir for at least 24 hours. If the polymer has not fully dissolved, gently heat the solution to 50-60 °C while continuing to stir.[1][2]
-
Filtration: Once the polymer is fully dissolved, filter the solution through a 0.45 µm PTFE filter to remove any particulate matter.[1]
Protocol 2: Solvent Screening for a New Naphthalene-Based Polymer
-
Solvent Selection: Choose a range of solvents with varying polarities and chemical functionalities. Recommended starting solvents include NMP, DMAc, m-cresol, chloroform, and THF.[1][2]
-
Small-Scale Testing: In separate small vials, add approximately 10 mg of the polymer to 1 mL of each selected solvent.
-
Initial Assessment: Observe the behavior of the polymer in each solvent at room temperature after 1 hour of stirring. Note if the polymer dissolves, swells, or remains unchanged.
-
Heating and Extended Stirring: For solvents in which the polymer swells, heat the vials to 60 °C and continue stirring for up to 48 hours, periodically checking for dissolution.
-
Solubility Determination: Based on the observations, classify each solvent as a good solvent, a poor solvent, or a non-solvent for the polymer at the tested conditions.
Visualizations
Caption: A step-by-step workflow for dissolving naphthalene-based polymers.
Caption: Factors influencing the solubility of naphthalene-based polymers.
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. kinampark.com [kinampark.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. Polymer Solubility | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2,6-Dibromonaphthalene-1,5-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for cross-coupling reactions involving 2,6-Dibromonaphthalene-1,5-diol. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges stem from the substrate's electronic properties and the presence of unprotected hydroxyl groups. The two electron-donating hydroxyl groups increase the electron density on the naphthalene ring, which can make the initial oxidative addition of the palladium catalyst to the C-Br bond more difficult.[1] Additionally, the acidic protons of the hydroxyl groups can react with the base, necessitating the use of a sufficient excess of base or protection of the hydroxyl groups.[1]
Q2: Is it necessary to protect the hydroxyl groups before the reaction?
A2: Not always, but it can be highly advantageous. Protecting the hydroxyls (e.g., as methoxy, benzyloxy, or silyl ethers) can prevent side reactions with the base, improve the solubility of the starting material, and may lead to higher yields and cleaner reactions.[1] However, successful couplings can be achieved with the unprotected diol by carefully selecting the base and reaction conditions.[1][2]
Q3: How does the choice of palladium catalyst and ligand affect the reaction outcome?
A3: The choice of catalyst and ligand is critical. For electron-rich aryl bromides like this compound, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally recommended.[3][4][5] These ligands facilitate the oxidative addition step, which is often rate-limiting for these substrates.[6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective than traditional ligands like triphenylphosphine (PPh₃).[1][4]
Q4: What types of cross-coupling reactions are feasible with this substrate?
A4: Several common cross-coupling reactions can be successfully performed, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl or vinyl boronic acids/esters.[2][7]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[7][8]
-
Buchwald-Hartwig Amination: To form C-N bonds with primary or secondary amines.[7][9][10]
Q5: Can I achieve selective mono-coupling instead of double-coupling?
A5: Achieving selective mono-coupling can be challenging due to the similar reactivity of the two C-Br bonds. However, selectivity can sometimes be controlled by carefully adjusting reaction parameters such as stoichiometry (using a sub-stoichiometric amount of the coupling partner), reaction time, and temperature. For polyhalogenated arenes, selectivity is influenced by a combination of electronic and steric factors.[12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) | Rationale |
| Low or No Yield / Incomplete Conversion | 1. Inefficient oxidative addition. 2. Catalyst deactivation. 3. Insufficient base. 4. Low reaction temperature. | 1. Switch to a more electron-rich, bulky ligand (e.g., XPhos, SPhos). Use a pre-catalyst like XPhos Pd G2 or G3.[3] 2. Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and use degassed solvents. 3. Increase the amount of base (3-4 equivalents) to compensate for the acidic hydroxyl protons.[1] 4. Gradually increase the reaction temperature, monitoring for substrate decomposition. | 1. Bulky ligands promote the formation of the active monoligated L1Pd(0) species and facilitate oxidative addition with electron-rich substrates.[15] 2. Oxygen can oxidize and deactivate the Pd(0) catalyst.[4] 3. The phenolic protons will consume the base, preventing it from participating in the catalytic cycle.[1] 4. Less reactive substrates often require more thermal energy to overcome the activation barrier for oxidative addition.[4] |
| Significant Dehalogenation Byproduct | 1. Presence of a proton source. 2. Reaction temperature is too high or time is too long. 3. Unsuitable base or solvent. | 1. Ensure all reagents and solvents are anhydrous. 2. Run the reaction at the lowest effective temperature and monitor closely to stop it upon completion.[3] 3. Switch to a weaker base (e.g., K₂CO₃, K₃PO₄) instead of strong hydroxides. Use aprotic solvents like dioxane or toluene.[3][16] | 1. Unintentional sources of protons can lead to the formation of a palladium-hydride species, which can cause reductive dehalogenation.[3][16] 2. Prolonged heating can increase the rate of side reactions.[3] 3. Stronger bases and protic solvents (like alcohols) can act as hydride sources, promoting dehalogenation.[16] |
| Formation of Homocoupled Boronic Acid Byproduct (Suzuki) | 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture with an inert gas before adding the catalyst.[16] 2. Ensure reaction conditions are suitable for the in-situ reduction of the Pd(II) source. | 1. Oxygen promotes the oxidative homocoupling of boronic acids.[16] 2. Residual Pd(II) species can catalyze the homocoupling pathway.[16] |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Presence of water, especially under basic conditions. | 1. Use anhydrous conditions if possible. If water is required as a co-solvent, minimize its amount and the reaction time. | 1. The boronic acid can be cleaved to the corresponding arene in the presence of aqueous base, reducing its availability for the desired cross-coupling.[1] |
Catalyst and Condition Selection Tables
The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions. Optimization will likely be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₃PO₄ (3-4) | Dioxane/H₂O (4:1) | 80-100 | A traditional system; may require higher loading and longer times.[2] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene or Dioxane | 100-110 | Effective for electron-rich bromides.[4] |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (3) | Dioxane | 100 | Bulky ligand system often gives good results.[3] |
| XPhos Pd G3 (1-3) | - | Cs₂CO₃ (3) | THF or Toluene | 80-110 | Pre-catalyst simplifies setup and can reduce side reactions.[3] |
Table 2: Sonogashira Coupling Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | DMF/Toluene | 80 | Classic conditions; requires inert atmosphere.[5] |
| Pd(PPh₃)₄ (2-4) | CuI (4-8) | Diisopropylamine | THF | 60-70 | Mild conditions suitable for many functional groups.[8] |
| Pd(OAc)₂ (2) | PPh₃ (4) | - | Pyrrolidine | 100 | Copper-free conditions can be advantageous for sensitive substrates. |
Table 3: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Notes |
| Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu (2) | Toluene | 100-110 | Good for a broad range of amines. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | Effective for coupling with primary and secondary amines.[17] |
| Xantphos Pd G3 (2) | - | DBU (2) | MeCN/Toluene | 140 | Homogeneous conditions using a soluble organic base.[18] |
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and experimental workflows.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemcompute.org [chemcompute.org]
- 7. Cross-Coupling Catalysts [sigmaaldrich.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to High-Performance Polymers: 2,6-Dibromonaphthalene-1,5-diol Derivatives Versus Other Diol-Based Polymers
For researchers, scientists, and professionals in drug development, the selection of high-performance polymers is a critical decision impacting the efficacy, stability, and delivery of therapeutic agents. This guide provides a comparative analysis of polymers derived from 2,6-Dibromonaphthalene-1,5-diol against those synthesized from other common diols, such as Bisphenol A. The inclusion of the rigid and aromatic naphthalene core in the polymer backbone is shown to significantly enhance thermal and mechanical properties, offering advantages for demanding applications.
This report summarizes key performance data from various studies, presenting a clear comparison of thermal stability and mechanical strength. Detailed experimental protocols for the synthesis of these advanced polymers are also provided, alongside a visualization of the synthetic workflow.
Performance Comparison: Naphthalene-Diol vs. Other Diols
The incorporation of a naphthalene moiety into the polymer backbone generally results in materials with superior thermal stability and mechanical properties compared to polymers derived from more flexible diols like Bisphenol A. The rigid, planar structure of the naphthalene unit restricts chain mobility, leading to higher glass transition temperatures (Tg) and enhanced performance at elevated temperatures.
| Polymer System | Diol Monomer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Reference |
| Poly(arylene ether sulfone) | 4-(4-hydroxyphenyl)-2,3-phthalazin-1-one (naphthalene-containing) | up to 388 | up to 513 | - | [1] |
| Poly(arylene ether nitrile) | Phenolphthalein/Bisphenol AF | up to 260 | >450 | 120 | [2] |
| Poly(aryl ether ketone) | Bisphenol A | 152.8 | 509.8 | - | [3] |
| Poly(ether ether ketone) | Bisphenol A | 169 | - | - | [3] |
| Modified Poly(ether ether ketone) | 1,1-bis(4-hydroxyphenyl)-1-phenylethane, Bisphenol A | 150–168 | 439–469 | 67.7–86.6 | [4] |
Table 1: Comparison of Thermal and Mechanical Properties of Polymers Derived from Naphthalene-Containing Diols and Other Diols.
Experimental Protocols
The synthesis of high-performance polymers from diol monomers typically involves nucleophilic aromatic substitution (SNA) polycondensation. Below are representative experimental protocols for the synthesis and characterization of these polymers.
Synthesis of Poly(arylene ether) from this compound and Bis(4-fluorophenyl)sulfone
Objective: To synthesize a high-molecular-weight poly(arylene ether) via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Bis(4-fluorophenyl)sulfone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Monomer Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add this compound (1.0 mmol), Bis(4-fluorophenyl)sulfone (1.0 mmol), and an excess of anhydrous potassium carbonate (1.2 mmol).
-
Solvent Addition: Add anhydrous DMAc and toluene to the flask to create a reaction mixture with a solids concentration of approximately 20% (w/v).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150°C) to remove any traces of water azeotropically with toluene. The water will be collected in the Dean-Stark trap.
-
Polymerization: After complete removal of water, increase the temperature to 160-180°C to initiate the polymerization reaction. Maintain the reaction under a nitrogen atmosphere with vigorous stirring for 4-8 hours. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.
-
Polymer Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and pour it into a large volume of methanol with stirring to precipitate the polymer.
-
Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
To protonate the phenoxide end groups, stir the polymer in a dilute HCl solution, followed by washing with distilled water until the filtrate is neutral.
-
Dry the purified polymer in a vacuum oven at 80-100°C to a constant weight.
Characterization of Polymers
Objective: To determine the thermal and mechanical properties of the synthesized polymers.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to verify the formation of ether linkages and the absence of hydroxyl groups from the diol monomers.
-
Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution of the polymers.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers.[5][6][7][8] The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10-20°C/min.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[5][6][7][8] The 5% weight loss temperature (Td5) is a key parameter obtained from TGA curves.
-
-
Mechanical Testing: Tensile properties, such as tensile strength, Young's modulus, and elongation at break, are measured using a universal testing machine on polymer films cast from solution.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of poly(arylene ether)s via nucleophilic aromatic substitution.
Caption: Workflow for the synthesis of poly(arylene ether)s.
Conclusion
The data presented in this guide demonstrate that polymers derived from naphthalene-based diols, such as this compound, exhibit superior thermal stability and, in many cases, enhanced mechanical properties compared to their counterparts based on other diols like Bisphenol A. These high-performance characteristics make them excellent candidates for advanced applications in drug development, including the formulation of controlled-release systems, medical device coatings, and biocompatible materials where thermal and mechanical resilience are paramount. The provided experimental protocols offer a foundation for the synthesis and characterization of these promising materials, enabling further research and development in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. skztester.com [skztester.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Naphthalene-Based and Benzene-Based Polymers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of polymer backbone is a critical design parameter that dictates the final properties and performance of a material. This guide provides an objective, data-driven comparison of naphthalene-based and benzene-based polymers, focusing on their synthesis, thermal, mechanical, and optoelectronic properties. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.
The incorporation of aromatic units into a polymer backbone imparts rigidity, thermal stability, and unique electronic properties. While benzene has traditionally been the most common aromatic building block, the use of naphthalene, a fused two-ring aromatic system, offers distinct advantages in certain applications. This guide explores the nuanced differences between these two classes of polymers, providing a foundation for material selection and design.
Key Performance Differences at a Glance
Naphthalene-based polymers frequently exhibit enhanced thermal stability, greater mechanical strength, and superior barrier properties when compared to their benzene-based counterparts. This is largely attributed to the rigid and extended π-system of the naphthalene ring, which leads to stronger intermolecular interactions and a more robust polymer chain. However, this rigidity can sometimes compromise solubility and processability.
Comparative Data: Thermal and Mechanical Properties
The following tables summarize key quantitative data for representative naphthalene-based and benzene-based polymers, specifically focusing on polyimides and polyesters.
Polyimide Properties
Polyimides are renowned for their exceptional thermal stability and mechanical strength. The inclusion of a naphthalene moiety can further enhance these properties.
| Property | Naphthalene-Based Polyimide (BAN-2/BPDA)[1] | Benzene-Based Polyimide (Kapton®)[1] | Naphthalene-Based Polyimide (2,6-BAPON/various dianhydrides)[2] |
| Glass Transition Temperature (Tg) | 387 °C | ~390 °C | 255 - 295 °C |
| Decomposition Temperature (Td5%) | > 510 °C (under N₂) | - | 543 - 563 °C (in N₂) |
| Tensile Modulus | - | - | 1.5 - 2.3 GPa |
| Tensile Strength | - | - | 105 - 124 MPa |
| Elongation at Break | - | - | 7 - 22% |
BAN-2: 4,4'-(naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) BPDA: 3,3′,4,4′-biphenyltetracarboxylic dianhydride 2,6-BAPON: 2,6-bis(4-aminophenoxy)naphthalene
Polyester Properties: A Case Study of PEN vs. PET
Poly(ethylene naphthalate) (PEN) and poly(ethylene terephthalate) (PET) are widely used polyesters that offer a clear comparison between naphthalene- and benzene-based structures.
| Property | Poly(ethylene naphthalate) (PEN) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | ~120 °C | ~78 °C |
| Long-term Electrical Use Temperature | 155 °C | 105/130 °C |
| Tensile Modulus | Higher than PET, especially at 100-150 °C | Lower than PEN |
| UV Resistance | Better than PET | Poorer than PEN |
| Gas Barrier Properties | Superior to PET | Inferior to PEN |
| Hydrolysis Resistance | More resistant than PET | Less resistant than PET |
Optoelectronic Properties of Conjugated Polymers
In the realm of organic electronics, the choice of the aromatic core in conjugated polymers significantly influences their charge transport characteristics. Naphthalene diimide (NDI)-based polymers are prominent n-type semiconductors.
| Property | Naphthalene Diimide (NDI)-Based Polymers |
| Electron Mobility (μe) | Up to 1.83 × 10⁻² cm² V⁻¹ s⁻¹[3][4] |
The extended conjugation of the naphthalene unit can be leveraged to tune the electronic and optoelectronic properties of these materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics.[5][6]
Experimental Protocols
Detailed methodologies for the synthesis of representative polymer classes are provided below.
Synthesis of Naphthalene-Containing Polyimides (One-Step Microwave-Assisted Method)
This protocol is based on the synthesis of polyimides from naphthalene-containing diamines.[1]
Materials:
-
Naphthalene-containing diamine (e.g., BAN-2)
-
Aromatic dianhydride (e.g., BPDA)
-
m-cresol
-
Isoquinoline or triethylamine (catalyst)
Procedure:
-
Inside a nitrogen-filled glove box, add the diamine, dianhydride, m-cresol, and catalyst to a microwave reaction tube. The monomer content should be between 20-25 wt%.
-
Seal the reaction tube and place it in a microwave synthesizer.
-
Heat the reaction mixture at 60-80 °C for 2 hours to form the poly(amic acid) (PAA).
-
Increase the temperature to 240 °C for 30 minutes to induce chemical imidization.
-
After cooling, the polyimide can be isolated and purified.
Synthesis of Aromatic Polyamides via Yamazaki's Phosphorylation Method
This method is suitable for the synthesis of aromatic polyamides from diacids and diamines.[7]
Materials:
-
Aromatic diacid (e.g., naphthalene-based diacid)
-
Aromatic diamine
-
Triphenylphosphite (TPP)
-
N-methyl-2-pyrrolidone (NMP)
-
Pyridine
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
In a reaction flask, dissolve the aromatic diacid, aromatic diamine, and LiCl (8 wt%) in a mixture of NMP and pyridine (4:1 by volume).
-
Add triphenylphosphite (TPP) as the condensing agent.
-
Heat the reaction mixture at 100 °C for 3 hours under a nitrogen atmosphere.
-
After the reaction, pour the viscous solution into methanol to precipitate the polymer.
-
Filter, wash with methanol, and dry the resulting polyamide.
Synthesis of Benzene-Based Azo-Bridged Porous Organic Polymers
This protocol describes the reductive homocoupling of an aromatic nitro monomer.[8]
Materials:
-
1,3,5-Tris(4-nitrophenyl)benzene (TNPB)
-
Tetrahydrofuran (THF)
-
N,N-dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Zinc powder
Procedure:
-
Dissolve TNPB in a mixture of THF and DMF.
-
Add an aqueous solution of NaOH and zinc powder to the reaction mixture.
-
Heat the mixture at 65 °C for 36 hours.
-
After cooling, pour the mixture into a 2M HCl solution and stir for 1 hour.
-
Filter the solid product and wash sequentially with water, acetone, and THF.
-
Dry the polymer under vacuum at 140 °C for 5 hours.
Visualizing the Synthesis and Structure
Graphviz diagrams are provided to illustrate the chemical structures and a typical polymerization workflow.
Caption: General synthesis of aromatic polymers.
Caption: Experimental workflow for polymer synthesis and characterization.
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conjugated polymers based on naphthalene diimide for organic electronics | Semantic Scholar [semanticscholar.org]
- 6. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. propulsiontechjournal.com [propulsiontechjournal.com]
- 8. mdpi.com [mdpi.com]
Electrochemical Properties of Brominated vs. Non-Brominated Naphthalenediols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of brominated and non-brominated naphthalenediols. Due to the limited availability of direct experimental data comparing a single naphthalenediol with its brominated counterpart, this guide utilizes data from closely related naphthalene derivatives, specifically 1-bromo-2-naphthol and 2-naphthol, to illustrate the fundamental effects of bromination. The principles derived from these analogues are broadly applicable to naphthalenediols and provide a foundational understanding for researchers exploring their applications in areas such as sensor development, redox-active materials, and drug design.
Influence of Bromination on Electrochemical Behavior
The introduction of a bromine atom onto the naphthalene core significantly influences its electrochemical properties. As an electron-withdrawing group, bromine is expected to make the oxidation of the naphthalene ring more difficult, resulting in a shift of the oxidation potential to more positive values[1]. Conversely, the hydroxyl groups, being electron-donating, tend to lower the oxidation potential, making the molecule more susceptible to oxidation[1]. The interplay of these opposing electronic effects dictates the overall redox behavior of brominated naphthalenediols. Furthermore, the carbon-bromine bond itself can be electrochemically active, undergoing reductive cleavage at negative potentials[1].
Quantitative Electrochemical Data
The following table summarizes the available electrochemical data for 1-bromo-2-naphthol and 2-naphthol. It is important to note that the data for these two compounds were obtained under different experimental conditions, which may affect the direct comparability of the values. However, the data still provides a valuable insight into the impact of bromination.
| Compound | Redox Process | Peak Potential (V) | Experimental Conditions | Reference |
| 1-Bromo-2-naphthol | Reduction | ~ -1.0 to -1.1 | Working Electrode: Platinum disk, Counter Electrode: Platinum, Reference Electrode: Ag/AgCl/saturated KCl, Electrolyte: 0.1 M TBA-TFB in acetonitrile, Scan Rate: 50 mV/s | [2] |
| 2-Naphthol | Oxidation | Not specified in detail | The electrochemical oxidation of 2-naphthol has been studied, but specific peak potential values under comparable conditions were not readily available in the searched literature. |
Note: The reduction of 1-bromo-2-naphthol is reported to be an irreversible process, as indicated by the absence of an oxidation peak in the reverse scan of the cyclic voltammogram[2].
Experimental Protocols
Below is a generalized experimental protocol for the electrochemical analysis of naphthalenediols and their derivatives using cyclic voltammetry, based on methodologies reported in the literature[2].
Objective: To determine and compare the redox potentials of a non-brominated naphthalenediol and its brominated analogue.
Materials:
-
Non-brominated naphthalenediol (e.g., 1,4-naphthalenediol)
-
Brominated naphthalenediol (e.g., 2-bromo-1,4-naphthalenediol)
-
Acetonitrile (or other suitable aprotic solvent, electrochemical grade)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate - TBA-TFB)
-
Argon or Nitrogen gas (for deoxygenation)
-
Electrochemical cell
-
Working electrode (e.g., Glassy Carbon or Platinum)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Potentiostat
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the naphthalenediol (brominated or non-brominated) at a concentration of approximately 1-5 mM in the chosen solvent.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte in the solvent to a final concentration of 0.1 M.
-
Prepare the analyte solution by adding a known volume of the stock solution to the electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, counter, and reference electrodes.
-
Ensure the electrodes are clean and polished according to standard procedures before each experiment.
-
Add the analyte solution to the cell.
-
-
Deoxygenation:
-
Bubble argon or nitrogen gas through the analyte solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential(s), and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.
-
Initiate the potential sweep and record the resulting cyclic voltammogram (current vs. potential plot).
-
Perform multiple cycles to ensure the stability of the electrochemical response.
-
Repeat the measurement for the other compound under identical conditions.
-
-
Data Analysis:
-
From the cyclic voltammograms, determine the peak potentials (anodic peak potential, Epa, for oxidation and cathodic peak potential, Epc, for reduction).
-
Analyze the reversibility of the redox processes by examining the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for comparing the electrochemical properties of brominated and non-brominated naphthalenediols.
Caption: Experimental workflow for the comparative electrochemical analysis.
References
Validating the structure of polymers synthesized from 2,6-Dibromonaphthalene-1,5-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the structure of polymers synthesized from 2,6-Dibromonaphthalene-1,5-diol and its common alternatives. Detailed experimental protocols and comparative data are presented to assist researchers in selecting the most appropriate methods for their specific polymer systems.
Introduction
Naphthalene-based polymers are a class of materials with significant potential in various fields, including drug delivery, due to their rigid aromatic structure, thermal stability, and unique photophysical properties.[1] The precise structural characterization of these polymers is paramount to understanding their structure-property relationships and ensuring their suitability for specific applications. This guide focuses on the structural validation of polymers derived from this compound and compares them with polymers synthesized from alternative dihydroxynaphthalene monomers.
Alternative Monomers
While this compound is a key monomer for introducing both naphthalene and reactive bromine functionalities, other dihydroxynaphthalene isomers serve as viable alternatives for creating polymers with varied architectures and properties. Common alternatives include:
-
Naphthalene-2,7-diol: Used in the synthesis of epoxy resins and polyesters.
-
1,8-Dihydroxynaphthalene: A versatile building block for self-assembly and polymerization.
The choice of monomer significantly influences the resulting polymer's linearity, solubility, and thermal characteristics.
Structural Validation Techniques: A Comparative Analysis
The structural integrity of synthesized polymers is typically validated using a combination of spectroscopic and chromatographic techniques. This section provides a comparative overview of the most common methods, along with typical experimental data for naphthalene-based polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of polymers, providing information on monomer incorporation, connectivity, and end-groups. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.
¹H NMR Spectroscopy: Provides information on the chemical environment of protons in the polymer chain.
¹³C NMR Spectroscopy: Offers detailed insight into the carbon backbone of the polymer.
| Polymer from Monomer | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound Derivative | Aromatic protons typically appear in the range of 7.0-8.5 ppm. Protons adjacent to bromine atoms and hydroxyl/ether linkages will show distinct shifts. | Aromatic carbons generally resonate between 110-160 ppm. Carbons bonded to bromine will be shifted downfield. |
| Naphthalene-2,7-diol Derivative | Aromatic protons are observed in the 7.0-7.8 ppm region. | Aromatic carbons appear in the 105-158 ppm range. |
| 1,8-Dihydroxynaphthalene Derivative | Aromatic protons typically resonate between 6.8 and 7.5 ppm. | Aromatic carbons are generally found in the 110-155 ppm range. |
Table 1: Comparative NMR Data for Naphthalene-Based Polymers
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups present in the polymer structure, confirming the formation of desired linkages (e.g., ether, ester) and the absence of starting material residues.
| Polymer from Monomer | Key FT-IR Absorption Bands (cm⁻¹) | Interpretation |
| This compound Derivative | ~3400 (O-H stretch, if hydroxyl end-groups), ~1250 (Ar-O-C stretch for polyethers), ~1050 (C-Br stretch) | Confirms polymerization via ether linkages and the presence of the brominated naphthalene unit. |
| Naphthalene-2,7-diol Derivative | ~3400 (O-H stretch), ~1720 (C=O stretch for polyesters), ~1240 (Ar-O-C stretch for polyethers) | Indicates the formation of ester or ether bonds during polymerization. |
| 1,8-Dihydroxynaphthalene Derivative | ~3350 (O-H stretch), ~1210 (Ar-O-C stretch) | Confirms the presence of hydroxyl groups and ether linkages. |
Table 2: Comparative FT-IR Data for Naphthalene-Based Polymers
Gel Permeation Chromatography (GPC)
GPC is the primary technique for determining the molecular weight distribution of polymers.[2] It provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which reflects the breadth of the molecular weight distribution.[2][3]
| Polymer from Monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI |
| This compound Derivative | Typically 10,000 - 50,000 | Typically 20,000 - 100,000 | 1.5 - 2.5 |
| Naphthalene-2,7-diol Derivative | Varies widely with synthesis method | Varies widely with synthesis method | 1.8 - 3.0 |
| 1,8-Dihydroxynaphthalene Derivative | Can range from oligomers to high polymers | Can range from oligomers to high polymers | 1.6 - 2.8 |
Table 3: Comparative GPC Data for Naphthalene-Based Polymers
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Protocol for ¹H and ¹³C NMR Analysis of Aromatic Polymers
-
Sample Preparation: Dissolve 10-20 mg of the dry polymer sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈) in an NMR tube. Ensure complete dissolution, which may require gentle heating or extended sonication.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
Shim the magnetic field to obtain optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass all expected carbon resonances (typically 0-200 ppm).
-
Use a sufficient number of scans for adequate signal-to-noise, which is often significantly higher than for ¹H NMR (e.g., 1024-4096 scans), due to the low natural abundance of ¹³C.[4]
-
A relaxation delay (d1) of 2-5 seconds is recommended for quantitative analysis.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Protocol for FT-IR Analysis of Polymers
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dry polymer powder or a piece of the polymer film directly onto the ATR crystal.
-
Apply uniform pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the dry polymer with ~100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet.
-
Place the sample in the IR beam path and collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify characteristic absorption bands and compare them to known literature values for the expected functional groups.
-
Protocol for GPC Analysis of Aromatic Polymers
-
System Preparation:
-
Select an appropriate mobile phase (e.g., THF, chloroform, DMF) that completely dissolves the polymer.[2]
-
Choose a column set suitable for the expected molecular weight range of the polymer. For aromatic polymers, polystyrene-divinylbenzene (PS-DVB) columns are commonly used.
-
Equilibrate the system by pumping the mobile phase through the columns at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. The column oven temperature is often set to 35-40°C to reduce solvent viscosity and improve resolution.[2]
-
-
Calibration:
-
Prepare a series of narrow molecular weight polystyrene standards of known molecular weight in the mobile phase.
-
Inject the standards and record their retention times.
-
Construct a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Prepare a dilute solution of the polymer sample in the mobile phase (typically 1-2 mg/mL).[3]
-
Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Inject the filtered sample into the GPC system.
-
-
Data Processing:
-
Use the calibration curve to determine the molecular weight distribution of the sample.
-
Calculate Mn, Mw, and PDI from the chromatogram using the GPC software.
-
Visualizing the Workflow and Potential Applications
To aid in the understanding of the experimental process and potential applications in drug development, the following diagrams are provided.
Naphthalene-based compounds have been shown to modulate key signaling pathways in cancer cells, highlighting their potential in drug development.[6][7] For instance, certain naphthalene derivatives can influence the IL-6/JAK2/STAT3 and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[6] Polymers synthesized from monomers like this compound could be designed as nanocarriers for targeted drug delivery to cancer cells, potentially interfering with these pathways.
Conclusion
The structural validation of polymers synthesized from this compound and its alternatives requires a multi-faceted analytical approach. This guide provides a comparative framework and detailed protocols for NMR, FT-IR, and GPC analysis, which are essential for confirming the chemical structure and determining the molecular weight distribution of these promising materials. The potential for these polymers to interact with critical cellular signaling pathways underscores their importance in the development of novel therapeutic agents.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. benchchem.com [benchchem.com]
- 6. New naphthalene derivatives induce human lung cancer A549 cell apoptosis via ROS-mediated MAPKs, Akt, and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2,6- and 1,5-Dibromonaphthalene
A comprehensive spectroscopic comparison of 2,6-dibromonaphthalene and 1,5-dibromonaphthalene reveals distinct differences in their molecular symmetry and electronic environments. This guide provides a detailed analysis of their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, offering valuable insights for researchers in materials science and drug development.
The substitution pattern of the two bromine atoms on the naphthalene core significantly influences the spectroscopic properties of these isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various applications, including the synthesis of organic semiconductors and pharmaceutical intermediates.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2,6-dibromonaphthalene and 1,5-dibromonaphthalene.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within a molecule. The symmetry of 2,6-dibromonaphthalene results in a simpler spectrum compared to the less symmetrical 1,5-isomer.
| Spectroscopic Data | 2,6-Dibromonaphthalene | 1,5-Dibromonaphthalene |
| ¹H NMR (CDCl₃, ppm) | 7.94 (s, 2H), 7.51-7.62 (m, 4H)[1] | 7.85 (d, 2H), 7.65 (d, 2H), 7.25 (t, 2H) |
| ¹³C NMR (CDCl₃, ppm) | 133.6, 130.3, 129.0, 128.3, 120.9 | 133.5, 130.8, 127.2, 126.9, 121.7 |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The C-Br stretching and aromatic C-H bending vibrations are characteristic features in the IR spectra of these compounds.
| Spectroscopic Data | 2,6-Dibromonaphthalene | 1,5-Dibromonaphthalene |
| Key IR Peaks (KBr, cm⁻¹) | ~3050 (aromatic C-H stretch), ~1570 (C=C stretch), ~880, 816 (C-H out-of-plane bend), ~550 (C-Br stretch)[1] | ~3050 (aromatic C-H stretch), ~1560 (C=C stretch), ~770 (C-H out-of-plane bend), ~570 (C-Br stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substitution pattern affects the conjugation and, consequently, the absorption maxima (λmax).
| Spectroscopic Data | 2,6-Dibromonaphthalene | 1,5-Dibromonaphthalene |
| UV-Vis (λmax, nm) | ~235, ~280, ~330 | ~230, ~290, ~325 |
Note: Specific experimental values for λmax can vary slightly depending on the solvent used.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule. Both isomers exhibit a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in an approximate 1:2:1 ratio).
| Spectroscopic Data | 2,6-Dibromonaphthalene | 1,5-Dibromonaphthalene |
| Molecular Ion (m/z) | 284, 286, 288 | 284, 286, 288 |
| Key Fragments (m/z) | 205, 207 ([M-Br]⁺), 126 ([M-2Br]⁺) | 205, 207 ([M-Br]⁺), 126 ([M-2Br]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the dibromonaphthalene isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a spectral width of approximately 10 ppm, centered around 5 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR. Use a spectral width of approximately 200 ppm.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dibromonaphthalene isomer in a UV-grade solvent such as cyclohexane or ethanol. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 nm to 400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range, for example, from m/z 50 to 350.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. The characteristic isotopic pattern for two bromine atoms should be observed.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 2,6- and 1,5-dibromonaphthalene.
Caption: Workflow for the spectroscopic comparison of dibromonaphthalene isomers.
References
Thermal Stability of Polymers from Naphthalene Diol Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rigid, aromatic naphthalene moiety into polymer backbones is a well-established strategy for enhancing thermal stability. However, the isomeric substitution pattern of the naphthalene diol monomer plays a crucial role in determining the final properties of the polymer. This guide provides a comparative analysis of the thermal stability of polymers synthesized from different naphthalene diol isomers, supported by available experimental data.
Influence of Isomer Structure on Polymer Thermal Stability
The geometry of the naphthalene diol isomer significantly impacts the linearity, symmetry, and packing efficiency of the resulting polymer chains. These factors, in turn, influence the polymer's crystallinity, glass transition temperature (Tg), and thermal decomposition temperature.
-
2,6- and 2,7-Naphthalene Diols: These isomers possess a linear and more symmetrical structure. This linearity allows for more efficient chain packing and the potential for higher crystallinity, which generally leads to higher melting points and enhanced thermal stability.
-
1,5-Naphthalene Diol: This isomer has a "kinked" or bent geometry. This irregularity disrupts the linearity of the polymer chain, hindering efficient packing and reducing the likelihood of crystallization. Consequently, polymers derived from 1,5-naphthalene diol are often amorphous and may exhibit lower thermal stability compared to their 2,6- or 2,7- counterparts.
-
1,4-Naphthalene Diol: Similar to the 1,5-isomer, the 1,4-isomer also introduces a non-linear element into the polymer backbone, which can negatively impact thermal properties by reducing chain packing efficiency.
The following diagram illustrates the logical relationship between the naphthalene diol isomer structure and the expected thermal stability of the resulting polymer.
Comparative Thermal Properties Data
The following table summarizes available thermal data for polymers derived from different naphthalene-based monomers. It is important to note that the data are compiled from various studies where the comonomers and synthesis conditions may differ. Therefore, a direct comparison should be made with caution. The data primarily serves to illustrate the general range of thermal properties that can be expected from polymers incorporating these moieties.
| Polymer Type | Naphthalene Monomer | Comonomer(s) | Tg (°C) | Td5% (°C) | Td10% (°C) | Char Yield (%) | Reference |
| Polyester | 2,7-Dihydroxynaphthalene | - | - | - | - | - | [1][2] |
| Polyester | 4-(Naphthalen-8-ylamino)benzene-2,4-diol | Isophthaloyl chloride/Terephthaloyl chloride | 122-166 | - | 309-404 | - | [3] |
| Polyamide | N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide | Various diacid chlorides | 207-245 | - | >413 | - | [3] |
| Polyimide | 2,2′-Dinaphthylbiphenyl-4,4′-diamine | Various dianhydrides | - | 533-583 | - | - | [4] |
| Polyamide | 2,2′-Dinaphthylbiphenyl-4,4′-diamine | Various dicarboxylic acids | - | 505-520 | - | - | [4] |
| Copolyester | 2,6-Naphthalenedicarboxylic Acid | 1,4-Cyclohexanedimethanol, Terephthalic Acid | > Tg of PCT | - | - | - | [5] |
| Epoxy Resin | Naphthalene-2,7-diol | Epichlorohydrin | - | Stable up to ~250 | - | - | [6] |
Experimental Protocols
The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Methodology:
-
Sample Preparation: A small amount of the dried polymer sample (typically 5-10 mg) is placed in a TGA pan (e.g., platinum or alumina).
-
Instrument: A thermogravimetric analyzer is used.
-
Analysis Conditions: The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere, typically nitrogen (inert) or air (oxidative), with a constant flow rate (e.g., 20-50 mL/min).
-
Data Acquired: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is often reported as the temperature at which 5% (Td5%) or 10% (Td10%) weight loss occurs. The percentage of material remaining at the end of the experiment is the char yield.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
Instrument: A differential scanning calorimeter is used.
-
Analysis Conditions: The sample is subjected to a controlled temperature program, which usually involves a first heating scan to erase the thermal history, followed by a controlled cooling scan, and a second heating scan. A typical heating and cooling rate is 10-20 °C/min under a nitrogen atmosphere.
-
Data Acquired: The heat flow to or from the sample is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC thermogram. The melting temperature (Tm) and crystallization temperature (Tc) are identified as endothermic and exothermic peaks, respectively.
Conclusion
The isomeric substitution pattern of naphthalene diols is a critical design parameter for tailoring the thermal properties of high-performance polymers. Linear and symmetrical isomers, such as 2,6- and 2,7-naphthalene diol, are expected to yield polymers with superior thermal stability due to more efficient chain packing and the potential for higher crystallinity. Conversely, bent isomers like 1,5- and 1,4-naphthalene diol tend to produce amorphous polymers with comparatively lower thermal stability. While direct comparative studies are limited, the available data on various naphthalene-based polymers consistently demonstrate the high thermal stability imparted by the naphthalene moiety. Further research focusing on a systematic comparison of polymers derived from different naphthalene diol isomers under identical conditions would be invaluable for the rational design of next-generation, high-temperature resistant materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Bio-Based Aromatic Copolyesters: Influence of Chemical Microstructures on Thermal and Crystalline Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcr.info [ijcr.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Synthesized 2,6-Dibromonaphthalene-1,5-diol by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2,6-Dibromonaphthalene-1,5-diol, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities that may arise during synthesis.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol outlines a typical RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
-
A C18 or C8 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 5 µm particle size.
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient might be:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
The flow rate is typically set at 1.0 mL/min.
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phase, to a final concentration of 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Detection:
-
UV detection is appropriate for this aromatic compound. Based on the chromophores present, monitoring at two wavelengths, such as 210 nm for general impurities and a higher wavelength around 280-290 nm for the naphthalene ring system, is advisable.[1][2]
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Peak identification can be confirmed by comparing the retention time with that of a reference standard.
Workflow for HPLC Purity Analysis
Caption: Workflow of HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution for complex mixtures, quantitative accuracy, well-established methods.[3] | Requires soluble samples, can be time-consuming for method development. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Excellent for analyzing volatile impurities and residual solvents.[3] | Not suitable for non-volatile or thermally labile compounds like the target diol. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information for impurity identification.[3] | Often coupled with a separation technique (LC-MS or GC-MS) for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Provides detailed structural information for impurity elucidation, can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and MS, can be complex to interpret for mixtures. |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | High separation efficiency, low sample and solvent consumption.[4] | Can be less robust than HPLC for routine analysis, sensitivity can be lower. |
Hypothetical Performance Data for Purity Analysis Methods
The following table presents hypothetical performance data for the analysis of a synthesized this compound sample, assuming the presence of a closely related impurity (e.g., a monobrominated or regioisomeric impurity).
| Parameter | HPLC-UV | LC-MS | qNMR (Quantitative NMR) |
| Retention Time / Chemical Shift | Main Peak: 15.2 min; Impurity: 13.8 min | Main Peak: 15.2 min; Impurity: 13.8 min | Main Peak: δ 7.5 ppm; Impurity: δ 7.3 ppm |
| Resolution (Rs) | 2.1 | 2.1 | Not directly comparable |
| Limit of Detection (LOD) | ~0.01% | ~0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | ~0.3% |
| Precision (RSD%) | < 2% | < 3% | < 5% |
| Purity Result (%) | 99.5% | 99.5% | 99.4% |
Logical Relationship of Analytical Techniques in Drug Development
The selection of an analytical technique is often guided by the stage of drug development and the specific information required.
Caption: Role of Analytical Techniques in Drug Development.
References
Benchmarking Semiconducting Polymers Derived from 2,6-Dibromonaphthalene-1,5-diol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the performance of semiconducting polymers derived from 2,6-Dibromonaphthalene-1,5-diol against common high-performance polymers, P3HT and PTB7. This analysis is supported by a summary of key performance metrics, detailed experimental protocols, and visualizations of experimental workflows.
Performance Comparison of Semiconducting Polymers
| Polymer | Highest Reported Hole Mobility (cm²/Vs) | On/Off Ratio | Notes |
| P3HT | ~0.1 - 1.0 | > 10⁵ | Performance is highly dependent on regioregularity and processing conditions. |
| PTB7 | ~1.05 x 10⁻² - 0.80 | ~10⁴ | Often used in organic photovoltaics, but also characterized in OFETs. Mobility can be significantly enhanced with specific device architectures and dielectrics.[1][2][3] |
| Polymer from this compound derivative | Data not available in public literature | Data not available in public literature | Performance is expected to be influenced by the planarity of the naphthalene core and the nature of the co-monomer. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a benchmark polymer, P3HT, and the fabrication of an organic field-effect transistor.
Synthesis of Poly(3-hexylthiophene) (P3HT) via Oxidative Polymerization
Materials:
-
3-hexylthiophene (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Chloroform (solvent)
-
Methanol (for washing)
Procedure:
-
Dissolve 3-hexylthiophene in chloroform.
-
In a separate flask, dissolve anhydrous FeCl₃ in chloroform.
-
Add the FeCl₃ solution dropwise to the monomer solution with vigorous stirring.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Precipitate the polymer by adding methanol to the reaction mixture.
-
Filter the crude polymer product.
-
Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any remaining catalyst and oligomers.
-
Dry the purified P3HT polymer under vacuum.
Fabrication of a Bottom-Gate, Bottom-Contact (BGBC) Organic Field-Effect Transistor (OFET)
Materials:
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (substrate and gate dielectric)
-
Pre-patterned source and drain electrodes (e.g., gold)
-
Semiconducting polymer solution (e.g., P3HT in chloroform)
-
(Optional) Silane treatment agent for the dielectric surface (e.g., octadecyltrichlorosilane - OTS)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate with pre-patterned electrodes using a sequence of solvents (e.g., acetone, isopropanol) in an ultrasonic bath. Dry the substrate with a stream of nitrogen.
-
(Optional) Surface Treatment: Apply a self-assembled monolayer (SAM) of a silane agent like OTS to the SiO₂ surface to improve the interface quality and promote better polymer film morphology. This is typically done from a solution or vapor phase.
-
Semiconductor Deposition: Spin-coat the semiconducting polymer solution onto the substrate. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the device at a specific temperature (e.g., 120°C) for a set time to remove residual solvent and improve the molecular ordering of the polymer film.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer. The key parameters to extract are the charge carrier mobility (typically in the saturation regime) and the on/off current ratio.
Visualizing Experimental Workflows
Understanding the logical flow of experiments is essential for planning and execution. The following diagrams, generated using the DOT language, illustrate a typical workflow for polymer synthesis and characterization, as well as the fabrication and testing of an OFET device.
Caption: Workflow for the synthesis and characterization of a semiconducting polymer.
Caption: Workflow for the fabrication and testing of an Organic Field-Effect Transistor (OFET).
References
Safety Operating Guide
Proper Disposal of 2,6-Dibromonaphthalene-1,5-diol: A Comprehensive Guide
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,6-Dibromonaphthalene-1,5-diol (CAS No: 84-59-3), ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Hazard Classifications:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
A comprehensive list of precautionary statements should be observed to ensure safe handling and disposal.
| Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1][2] |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1][3] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| P405 | Store locked up.[3] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that minimizes environmental release and complies with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE):
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
Laboratory coat.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated items such as weighing paper and gloves, in a clearly labeled and sealed container. This container should be designated for "Hazardous Brominated Aromatic Waste."
-
Liquid Waste: If the compound is in a solution, it must not be poured down the drain. Collect the solution in a sealed and properly labeled hazardous waste container. The type of solvent will also determine the appropriate waste stream.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate the immediate area if necessary.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up the spilled solid material, being careful to avoid generating dust.[5]
-
Use a vacuum cleaner with a HEPA filter for fine powders if available.[5]
-
Collect the spilled material and any contaminated cleaning materials into a labeled, sealed container for hazardous waste disposal.[3][4]
4. Final Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Ensure all required paperwork and labeling are completed accurately according to your institution's and local regulations.
III. Experimental Workflow & Logical Relationships
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
